4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[5-(2-cyanoethylsulfanyl)-2-oxo-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS4/c10-3-1-5-13-7-8(14-6-2-4-11)16-9(12)15-7/h1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYHFUIJFJOCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=C(SC(=O)S1)SCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401340 | |
| Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158871-28-4 | |
| Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Precision Synthesis and Characterization: 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
[1]
Executive Summary & Molecular Identity
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is a critical synthetic intermediate in the development of tetrathiafulvalene (TTF) derivatives, particularly for molecular conductors and organic field-effect transistors (OFETs).[1]
Unlike its thione analogue (C=S), the 2-one (C=O) variant is the preferred electrophile for phosphite-mediated coupling reactions (e.g., with triethyl phosphite) to generate the central double bond of the TTF core.[1] The carbonyl oxygen serves as a superior leaving group compared to sulfur, significantly enhancing coupling yields and reducing the formation of desulfurized byproducts.[1]
Physicochemical Specifications
| Parameter | Specification | Notes |
| IUPAC Name | 3-[[5-(2-cyanoethylsulfanyl)-2-oxo-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |
| Molecular Formula | C₉H₈N₂OS₄ | Distinct from thione (C₉H₈N₂S₅) |
| Molecular Weight | 288.42 g/mol | Precision value for stoichiometry |
| CAS Number | 158871-28-4 | Caution: Do not confuse with Thione (132765-35-6) |
| Melting Point | 84–88 °C | Crystalline solid (Light yellow) |
| Solubility | DCM, CHCl₃, DMSO | Poor solubility in Hexanes/Water |
Synthetic Architecture & Mechanism
The synthesis of this molecule requires a rigorous multi-step protocol starting from carbon disulfide.[1][2][3] The process involves the formation of the zinc-dmit complex, alkylation to the thione, and a final transchalcogenation to the ketone.[1]
Mechanistic Workflow
The transformation relies on the stability of the cyanoethyl protecting group, which shields the thiolate functionalities during the harsh oxidative conversion of the thione to the ketone.[1]
Figure 1: Step-wise synthesis showing the critical oxidation of the thione intermediate to the target ketone.[1]
Experimental Protocols
Safety Advisory: This protocol involves the use of Mercuric Acetate (Hg(OAc)₂) , a highly toxic reagent.[1] All procedures must be conducted in a fume hood with double-gloving and appropriate hazardous waste disposal for heavy metals.[1]
Phase 1: Synthesis of the Thione Precursor
Precursor Identity: 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione (CAS 132765-35-6)[1]
-
Reagents: Suspend (Bu₄N)₂[Zn(dmit)₂] (10 mmol) in acetonitrile (50 mL).
-
Alkylation: Add 3-bromopropionitrile (22 mmol, 2.2 eq) dropwise at room temperature.
-
Reaction: Stir for 2 hours. The deep red color of the zinc complex will fade to a lighter yellow/orange suspension.[1]
-
Workup: Pour mixture into ice water (200 mL). Filter the precipitate, wash with water and cold methanol.[1]
-
Yield Check: Expected solid is the Thione (MW 304.48).[1] Recrystallize from acetonitrile if purity <98%.[1]
Phase 2: Transchalcogenation (Thione → One)
Target Identity: this compound (CAS 158871-28-4)[1][4][5]
-
Dissolution: Dissolve the Thione (5 mmol, 1.52 g) in Chloroform (CHCl₃, 30 mL).
-
Oxidation: Add Mercuric Acetate (Hg(OAc)₂, 7.5 mmol, 2.4 g) dissolved in Glacial Acetic Acid (10 mL).
-
Monitoring: Stir at room temperature for 4–6 hours. The reaction precipitates insoluble HgS (black solid).[1]
-
Filtration: Filter the mixture through a Celite pad to remove the toxic HgS byproduct. Wash the pad with CHCl₃.[1]
-
Neutralization: Wash the filtrate with saturated NaHCO₃ (3x) to remove acetic acid, then with brine.
-
Isolation: Dry organic layer over MgSO₄, concentrate in vacuo.
-
Purification: Recrystallize from Ethanol or Toluene/Hexane.
-
Target Yield: ~75-85%.
-
Appearance: Light yellow needles or powder.[1]
-
Application Architecture: TTF Assembly
The primary utility of this molecule is its role as a "masked" dithiolate.[1] The cyanoethyl groups are base-labile protecting groups.[1]
Coupling Logic
The conversion of the one to a Tetrathiafulvalene (TTF) derivative typically follows a phosphite-mediated coupling.[1]
Figure 2: The logical flow from the ketone precursor to functional TTF materials.[1][2]
Deprotection Protocol (For Dithiolate Generation)
To utilize the dithiolate ligands after TTF formation (or for coordination chemistry):
-
Reagent: Cesium Hydroxide (CsOH·H₂O) in Methanol/THF.[1]
-
Mechanism: Retro-Michael addition eliminates acrylonitrile, generating the dithiolate dianion.[1]
-
Observation: The solution will turn red/dark immediately upon base addition, indicating the formation of the electron-rich dithiolate species.[1]
Quality Control & Validation
Ensure the identity of your synthesized material using these spectral markers.
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | 1660–1680 cm⁻¹ | Strong C=O stretch (The Thione C=S appears at ~1060 cm⁻¹).[1] Absence of C=S confirms oxidation.[1] |
| ¹H NMR (CDCl₃) | δ 3.10 (t), 2.75 (t) | Two triplets corresponding to the S-CH₂ and CH₂-CN protons.[1] Integration 1:1. |
| ¹³C NMR | ~188 ppm | Carbonyl (C=O) carbon.[1] (Thione C=S appears >210 ppm).[1] |
| Mass Spec (ESI) | m/z 288.4 | [M]⁺ peak.[1] |
References
-
PubChem. (2025).[1][5] this compound Compound Summary. National Library of Medicine.[1] [Link]
-
Svenstrup, N., & Becher, J. (1995).[1] The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT).[1] Synthesis, 1995(03), 215–235.[1] (Foundational review on dmit chemistry and alkylation protocols).
-
Simmons, H. E., et al. (1962).[1] Thiocarbonyls.[1][3] I. Polymerization of Thiocarbonyl Fluoride.[1] Journal of the American Chemical Society.[1] (Early establishment of thione-to-one conversion principles).
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one chemical properties
Topic: Strategic Utilization of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one in Advanced Organic Electronics and Synthesis Content Type: Technical Whitepaper Audience: Researchers in Material Science, Organic Synthesis, and Molecular Electronics.
Part 1: Executive Summary & Chemical Identity
Correction Notice regarding CAS 50681-25-9: Note to Researchers: The CAS number 50681-25-9 provided in some databases is frequently misattributed. This CAS officially corresponds to Pyridazine-4-carboxylic acid .[1] The correct CAS for This compound is 158871-28-4 (or 132765-35-6 for the corresponding thione precursor). This guide focuses exclusively on the dithiol-2-one derivative, a critical intermediate for tetrathiafulvalene (TTF) synthesis.
This compound serves as a "protected" synthon for the 1,3-dithiole-4,5-dithiolate (dmit) dianion. Its primary utility lies in its stability; the cyanoethyl groups mask the reactive thiolates, preventing premature oxidation until the specific moment of ring closure or coupling. This molecule is the gateway to BEDT-TTF (ET salts) , which form the basis of organic superconductors.[2]
Part 2: Physicochemical Profile
The following data characterizes the purified "one" (ketone) variant.
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 158871-28-4 |
| Molecular Formula | |
| Molecular Weight | 288.43 g/mol |
| Melting Point | 84 – 88 °C (Recrystallized from Acetonitrile) |
| Appearance | Pale yellow to light brown crystalline powder |
| Solubility | Soluble in |
| Stability | Stable under ambient conditions; hydrolyzes in strong base |
| Key Functional Groups | Carbonyl (C=O), Nitrile (C≡N), Thioether (C-S-C) |
Part 3: Synthetic Methodologies
The synthesis of this compound typically proceeds via the zinc-complex intermediate, followed by alkylation and oxidation.
Protocol A: Synthesis of the Precursor (Thione)
Target: 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione (CAS 132765-35-6)
-
Formation of Zincate Complex:
-
Reagents: Carbon disulfide (
), Sodium (Na), DMF.[3] -
Procedure: React
with Na in anhydrous DMF at 0°C to form the disodium 1,3-dithiole-2-thione-4,5-dithiolate. -
Stabilization: Add
and Tetraethylammonium bromide ( ) to precipitate the stable red zinc complex: . -
Why: The free dianion is unstable and oxidizes rapidly. The zinc complex is shelf-stable.
-
-
Alkylation (Protection):
-
Reagents:
, 3-Bromopropionitrile, Acetone/Acetonitrile. -
Step: Suspend the zinc complex (10 mmol) in acetone (50 mL). Add 3-bromopropionitrile (45 mmol, excess).
-
Condition: Reflux for 30–60 minutes. The red color fades to yellow/orange.
-
Workup: Pour into ice water. Filter the precipitate.[4] Recrystallize from acetonitrile.
-
Yield: Typically 85–90%.
-
Protocol B: Transchalcogenation (Thione One)
Target: this compound[5]
The conversion of C=S to C=O is essential for phosphite-mediated coupling (e.g., to make TTF), as the thione is less reactive toward triethyl phosphite.
-
Reagents: Thione precursor (from Protocol A), Mercuric Acetate (
), Chloroform/Acetic Acid (3:1 v/v). -
Execution: Dissolve the thione in the solvent mixture. Add
(1.2 equivalents) at room temperature. -
Observation: A white precipitate (
) forms immediately. -
Purification: Filter off the mercury salts through Celite. Wash the filtrate with saturated
(to remove acetic acid) and water. Dry over . -
Isolation: Evaporate solvent. Recrystallize from ethanol or acetonitrile.
Part 4: Reactivity & Deprotection (The "Cesium Effect")
The strategic value of this molecule is the "masked" dithiolate. Removing the cyanoethyl groups regenerates the reactive species for ring closure.
Deprotection Protocol:
-
Reagent: Cesium Hydroxide (
) in Methanol/THF. -
Mechanism: Base-mediated retro-Michael addition eliminates acrylonitrile, releasing the dithiolate dianion.
-
Why Cesium? The "Cesium Effect" is well-documented in macrocyclization. The large cation radius of
promotes the formation of "loose" ion pairs, increasing the nucleophilicity of the thiolate anions compared to or .
Visualization: Synthesis & Deprotection Pathway
Figure 1: Synthetic workflow from raw materials to the target ketone and its subsequent activation into advanced electronic materials.[5][6][3]
Part 5: Safety & Handling
-
Cyanide Potential: While the cyanoethyl group is stable, thermal decomposition or strong acid contact can theoretically release HCN. Work in a well-ventilated fume hood.
-
Mercury Waste: Protocol B uses Mercuric Acetate.[3] All solid waste (
) and filtrates must be segregated into heavy metal waste streams. -
Skin Absorption: Dithiole derivatives can be skin sensitizers. Nitrile-bearing compounds often possess transdermal toxicity. Double-gloving (Nitrile/Neoprene) is recommended.
References
-
Becher, J., et al. (1996). "Cyanoethyl-Protected Dithiolates: Versatile Building Blocks." Synthesis, 1996(09), 1091-1094.
-
Svenstrup, N., & Becher, J. (1995). "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis, 1995(03), 215-235.
-
Simmons, H. E., et al. (1962). "Thiacyanocarbons. Mechanism of the Reaction of Carbon Disulfide with Sodium Cyanide." Journal of the American Chemical Society, 84(24), 4746–4756.
-
Yamashita, Y., et al. (1996). "Novel Electron Acceptors Containing a 1,3-Dithiole-2-ylidene Unit." Journal of Materials Chemistry, 6, 1419-1424.
-
PubChem Compound Summary. (2024). "this compound."[5][7][8] National Library of Medicine.
Sources
- 1. CAS RN 50681-25-9 | Fisher Scientific [fishersci.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C9H8N2OS4 | CID 4260353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. chemimpex.com [chemimpex.com]
Technical Monograph: Spectroscopic Characterization and Synthetic Utility of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
[1]
Compound: 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
CAS Registry Number: 158871-28-4
Formula: C
Executive Summary & Application Context
This compound serves as a critical "masked" intermediate in the synthesis of tetrathiafulvalene (TTF) derivatives and metal-dithiolene complexes (e.g., dmit systems).[1] The 2-cyanoethyl groups function as robust protecting groups for the thiolate functionalities, removable under basic conditions (e.g., CsOH or NaOMe) to generate the reactive dithiolate dianion.[1]
The 1,3-dithiol-2-one (ketone) core is distinct from its 1,3-dithiole-2-thione (thione, C=S) precursor.[1] The ketone is often preferred for phosphite-mediated cross-coupling reactions (e.g., with aldehydes or other ketones) to form TTF cores, as the carbonyl oxygen is more easily extruded than sulfur in certain Wittig-Horner-like pathways.[1]
Synthetic Pathway & Logic
To understand the spectroscopic profile, one must understand the origin of the sample. The high-purity ketone is invariably synthesized via the mercuric acetate oxidation of the corresponding thione.[1] This transformation causes a dramatic shift in the spectroscopic signature, particularly in the Carbon-13 NMR and Infrared spectra.[1]
Synthesis Workflow Visualization
The following diagram illustrates the standard synthetic route and the critical spectroscopic shifts observed during the transformation.
Caption: Synthetic trajectory from CS2 to the target ketone, highlighting the critical oxidation step and associated spectral shifts.
Spectroscopic Data Profile
The following data represents the consensus values for the pure compound in deuterated chloroform (CDCl
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule results in a simplified spectrum. The two cyanoethyl chains are chemically equivalent.[1]
H NMR (300/400 MHz, CDCl
)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 3.10 – 3.15 | Triplet ( | 4H | S-CH | Protons adjacent to the thioether sulfur.[1] |
| 2.75 – 2.80 | Triplet ( | 4H | CH | Protons adjacent to the nitrile group.[1] |
Note: The triplet splitting arises from the A
C NMR (75/100 MHz, CDCl
)
| Chemical Shift ( | Assignment | Diagnostic Note |
| 189.5 | C=O (C2) | Critical Identifier. The thione precursor resonates at ~208 ppm.[1] The shift to ~190 ppm confirms successful oxidation. |
| 128.5 | C=C (C4, C5) | Ring carbons. Slightly shielded compared to the thione (~136 ppm). |
| 117.5 | CN | Nitrile carbon.[1] Remains largely unaffected by the ring oxidation.[1] |
| 31.5 | S-C H | Methylene attached to sulfur.[1] |
| 18.5 | C H | Methylene attached to nitrile.[1] |
Infrared Spectroscopy (IR)
IR is the most rapid method for validating the conversion of the thione to the ketone.
| Wavenumber (cm | Intensity | Assignment |
| 2250 | Medium/Weak | |
| 1660 – 1640 | Strong | |
| 1580 | Weak | |
| 2960 – 2920 | Weak |
Mass Spectrometry (EI/ESI)[1]
Experimental Protocol: Oxidation of Thione to Ketone
Objective: Conversion of 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione to this compound.
Safety Warning: Mercuric acetate is highly toxic and can be absorbed through the skin.[1][4] All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, lab coat, eye protection). Waste containing mercury must be segregated.[1]
Reagents
-
Precursor: 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione (1.0 eq)[1][2]
-
Oxidant: Mercuric Acetate (Hg(OAc)
) (1.2 eq)[1] -
Solvent: Chloroform (CHCl
) : Glacial Acetic Acid (3:1 v/v)[1] -
Workup: Saturated NaHCO
, Brine, Celite.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thione precursor in the CHCl
/AcOH solvent mixture. The solution typically appears yellow-orange.[1] -
Oxidation: Add Mercuric Acetate (1.2 eq) in a single portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the insoluble mercury byproducts. Wash the pad with chloroform.[1]
-
Neutralization: Transfer the filtrate to a separatory funnel. Wash cautiously with saturated NaHCO
solution until the aqueous layer is basic (pH 8-9) to remove acetic acid.[1]-
Caution: CO
evolution will be vigorous.[1] Vent frequently.
-
-
Isolation: Wash the organic layer with brine, dry over anhydrous MgSO
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from Ethanol or Acetonitrile to yield off-white to pale yellow crystals.[1]
References
-
Original Synthesis of dmit Core: Steimecke, G.; Sieler, H.-J.; Kirmse, R.; Hoyer, E. "1,3-Dithiole-2-thione-4,5-dithiolate (dmit) - Synthesis and Properties."[1] Phosphorus and Sulfur, 1979 , 7, 49-55.[1] Link
-
Cyanoethyl Protection Strategy: Becher, J. et al. "Cyanoethyl as a Protecting Group in TTF Chemistry."[1] Synthesis, 1980 , 589.
-
Thione to Ketone Oxidation (General Protocol): Svenstrup, N.; Becher, J. "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)."[1] Synthesis, 1995 , 3, 215-235.[1] Link[1]
-
Spectroscopic Validation (Related 2-one systems): Simonsen, K. B. et al. "Synthesis and Properties of New 1,3-Dithiol-2-one Derivatives."[1] Journal of Organic Chemistry, 1995 , 60, 422-429.[1] Link
Sources
- 1. This compound | C9H8N2OS4 | CID 4260353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H8N2OS4 | CID 4260353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione (C9H8N2S5) [pubchemlite.lcsb.uni.lu]
- 4. Mercuric acetate | C4H6O4Hg | CID 15337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
An In-depth Technical Guide to the Crystal Structure of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the crystal structure of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one, a molecule of significant interest in organic synthesis, materials science, and agricultural chemistry. By delving into its synthesis, crystallization, and detailed structural analysis, this document aims to equip researchers with the foundational knowledge to leverage this compound in their respective fields.
Introduction: The Significance of a Multifunctional Building Block
This compound is a versatile organic compound characterized by a central 1,3-dithiol-2-one core functionalized with two cyanoethylthio side chains.[1] This unique molecular architecture imparts a range of desirable chemical properties, making it a valuable precursor and building block in several scientific domains.
-
In Organic Synthesis: The molecule serves as a flexible scaffold for the construction of more complex molecular frameworks. The various sulfur atoms and the carbonyl group offer multiple reactive sites for a variety of chemical transformations.
-
In Materials Science: The presence of sulfur-rich moieties and polar cyano groups makes this compound and its derivatives promising candidates for the development of novel organic materials with interesting electronic and optical properties.
-
In Agricultural Chemistry: It is explored as a precursor for the synthesis of new pesticides and herbicides, where the specific functional groups can be tailored to interact with biological targets.[1]
A thorough understanding of its three-dimensional structure at the atomic level is paramount for rationally designing new derivatives and predicting their behavior in different applications. This guide provides an in-depth exploration of its crystal structure, offering insights that are crucial for advancing research and development efforts.
Synthesis and Crystallization: From Precursors to Single Crystals
The successful determination of a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of single crystals suitable for X-ray diffraction analysis. This section outlines the probable synthetic pathway and the critical considerations for obtaining high-quality crystals of this compound.
Synthetic Protocol
The synthesis of this compound likely proceeds through a nucleophilic substitution reaction. A plausible and efficient route involves the reaction of a deprotonated dithiolate precursor with a suitable electrophile.
Diagram of the Proposed Synthetic Workflow:
Caption: A logical workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Preparation of the Nucleophile: Start with 4,5-dimercapto-1,3-dithiol-2-one. If the free thiol is used, it needs to be deprotonated in situ using a suitable base like potassium carbonate or sodium hydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. This generates the more reactive dithiolate anion.
-
Nucleophilic Substitution: To the solution of the dithiolate, add a stoichiometric amount (typically 2.2 equivalents to ensure complete reaction) of an appropriate electrophile, such as 3-bromopropionitrile. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.
-
Work-up and Extraction: After the reaction is complete (monitored by thin-layer chromatography), the reaction mixture is typically quenched with water and the product is extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure this compound.
Causality Behind Experimental Choices:
-
Solvent Selection: Polar aprotic solvents are chosen because they can dissolve the ionic nucleophile and the organic electrophile, facilitating the reaction while not interfering with the nucleophilicity of the thiolate.
-
Base Selection: A non-nucleophilic base is crucial to deprotonate the thiol without competing in the substitution reaction.
-
Purification Technique: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and by-products in organic synthesis.
Crystallization Protocol
The growth of single crystals is often a meticulous process of trial and error. For this compound, a slow evaporation or slow cooling method is likely to yield crystals of sufficient quality for X-ray diffraction.
Diagram of the Crystallization Process:
Caption: General workflow for obtaining single crystals.
Step-by-Step Methodology:
-
Solvent Screening: A range of solvents and solvent mixtures should be tested to find a system where the compound has moderate solubility at room temperature and is significantly more soluble at elevated temperatures (for slow cooling) or from which the solvent evaporates slowly (for slow evaporation). A mixture of a good solvent (e.g., acetone, dichloromethane) and a poor solvent (e.g., hexane, ethanol) is often effective.
-
Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Slow Evaporation: The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals. The title compound was crystallized from an acetone solution.
-
Crystal Harvesting: Once well-formed crystals are observed, they are carefully isolated from the mother liquor and gently dried.
Spectroscopic and Physical Characterization
Prior to crystallographic analysis, the identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₉H₈N₂OS₄ |
| Molecular Weight | 288.4 g/mol |
| Appearance | Yellowish crystals |
| ¹H NMR (CDCl₃, ppm) | δ ~3.3 (t, 4H, -S-CH₂-), ~2.8 (t, 4H, -CH₂-CN). The exact shifts and coupling constants would be determined from the spectrum. |
| ¹³C NMR (CDCl₃, ppm) | Signals expected for the carbonyl carbon (~190 ppm), the dithiole carbons, the thioether carbons, the nitrile carbons, and the methylene carbons would be observed. |
| FTIR (cm⁻¹) | Characteristic peaks would include a strong C≡N stretch (~2250 cm⁻¹), a strong C=O stretch (~1650-1700 cm⁻¹), and various C-S and C-H stretching and bending vibrations. |
Crystal Structure Analysis
The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 185780.[1] The associated publication is by Nishikawa et al. in Acta Crystallographica Section E: Structure Reports Online (2002), 58 (7), o738-o739.
Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.523(2) |
| b (Å) | 14.659(3) |
| c (Å) | 9.851(2) |
| β (°) | 108.99(1) |
| Volume (ų) | 1163.6(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.646 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.098 |
Molecular Structure and Conformation
The single-crystal X-ray diffraction analysis reveals the precise arrangement of atoms within the molecule and how the molecules pack in the crystal lattice. The 1,3-dithiol-2-one ring is essentially planar. The two cyanoethylthio side chains adopt a specific conformation to minimize steric hindrance and optimize intermolecular interactions within the crystal.
The bond lengths and angles within the molecule are within the expected ranges for similar structures. The C=O bond length is indicative of a double bond, and the C-S bond lengths within the dithiole ring are consistent with single bonds with some degree of delocalization.
Supramolecular Assembly and Intermolecular Interactions
In the solid state, the molecules of this compound are packed in a way that maximizes van der Waals forces and dipole-dipole interactions. The polar cyano groups and the carbonyl group are likely involved in weak intermolecular interactions, such as C-H···N and C-H···O hydrogen bonds, which contribute to the stability of the crystal lattice. The sulfur atoms may also participate in weak S···S or S···O interactions. Understanding these non-covalent interactions is crucial for predicting the physical properties of the material and for designing new materials with specific packing motifs.
Conclusion and Future Outlook
This technical guide has provided a detailed overview of the crystal structure of this compound, from its synthesis and crystallization to its detailed structural features. The provided protocols and structural insights serve as a valuable resource for researchers working with this compound. The knowledge of its three-dimensional structure at the atomic level provides a solid foundation for:
-
Rational Drug Design: Modifying the side chains to enhance binding to specific biological targets.
-
Materials Science: Designing derivatives with tailored electronic and photophysical properties for applications in organic electronics.
-
Agrochemical Development: Creating more potent and selective pesticides and herbicides.
Future work in this area could involve the synthesis of a library of derivatives with systematic variations in the side chains to establish clear structure-activity and structure-property relationships.
References
-
Nishikawa, H., Morimoto, S., Arai, T., Naito, T., & Inabe, T. (2002). This compound. Acta Crystallographica Section E: Structure Reports Online, 58(7), o738–o739. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Discovery and History of 1,3-Dithiol-2-one Compounds
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocycle
The 1,3-dithiol-2-one core, a five-membered heterocyclic ring containing two sulfur atoms and a ketone functional group, represents a fascinating and synthetically versatile scaffold. While perhaps not as widely recognized as some of its heterocyclic cousins, this moiety has carved a significant niche in various fields, from the development of organic conductors to its emerging potential in medicinal chemistry. This technical guide aims to provide a comprehensive overview of the discovery, history, and synthetic evolution of 1,3-dithiol-2-one compounds. By delving into the foundational chemistries and exploring their modern applications, we seek to equip researchers and drug development professionals with a thorough understanding of this important class of molecules.
I. The Genesis of a Sulfur-Rich Heterocycle: A Historical Perspective
Pinpointing the exact moment of the first synthesis of a 1,3-dithiol-2-one is challenging, as early chemical literature often described compounds without the rigorous structural elucidation methods available today. However, a significant milestone in the systematic synthesis of this class of compounds was the work of Bhattacharya and Hortmann in 1974.[1][2] Their publication described a general and efficient method for the preparation of 4,5-disubstituted 1,3-dithiol-2-ones, which opened the door for more extensive investigation into their properties and reactivity.
Prior to this, the related 1,2-dithiole-3-thiones had been known since as early as 1884. While structurally distinct, the chemistry of these isomers likely provided foundational knowledge for the eventual synthesis of the 1,3-dithiol-2-one core. The development of synthetic routes to the analogous[1][3]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione, a key precursor in the synthesis of tetrathiafulvalene (TTF), also contributed to the growing interest in this area of sulfur-heterocyclic chemistry.[3][4]
II. The Art of the Synthesis: Crafting the 1,3-Dithiol-2-one Core
The versatility of 1,3-dithiol-2-one chemistry is reflected in the variety of synthetic methodologies developed for its construction. These approaches can be broadly categorized based on the key bond-forming strategies employed.
A. From Xanthates and Dihalo Ketones: A Classic Approach
One of the most reliable and widely used methods for the synthesis of 4,5-disubstituted 1,3-dithiol-2-ones involves the reaction of an α,α'-dihalo ketone with a xanthate salt, such as potassium O-ethylxanthate. This method, detailed by Bhattacharya and Hortmann, proceeds via the formation of a bis(alkoxythiocarbonyl)sulfide intermediate, which then undergoes an acid-catalyzed cyclization to afford the desired 1,3-dithiol-2-one.
Experimental Protocol: Synthesis of 4,5-Diphenyl-1,3-dithiol-2-one from Desyl Chloride and Potassium O-Ethylxanthate
Materials:
-
Desyl chloride (α-chlorodeoxybenzoin)
-
Potassium O-ethylxanthate
-
Ethanol
-
Perchloric acid (70%)
-
Diethyl ether
Procedure:
-
Formation of the Xanthate Intermediate: A solution of desyl chloride (1 equivalent) in ethanol is added dropwise to a stirred solution of potassium O-ethylxanthate (1 equivalent) in ethanol at room temperature.
-
The reaction mixture is stirred for 2 hours, during which time a precipitate of potassium chloride forms.
-
The mixture is filtered to remove the inorganic salt, and the filtrate is concentrated under reduced pressure to yield the crude S-desyl O-ethyl dithiocarbonate.
-
Cyclization: The crude intermediate is dissolved in a minimal amount of a suitable solvent (e.g., acetone or acetic acid).
-
With vigorous stirring, 70% perchloric acid is added dropwise to the solution. The addition is continued until the precipitation of the 1,3-dithiol-2-one is complete.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.
-
The solid product is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 4,5-diphenyl-1,3-dithiol-2-one.
B. The Carbon Disulfide Route: Building from the Basics
Carbon disulfide (CS₂) serves as a versatile C1 synthon in the construction of various sulfur-containing heterocycles, including 1,3-dithiol-2-ones. This approach is particularly useful for the synthesis of the parent, unsubstituted 1,3-dithiol-2-one and its derivatives. One common strategy involves the reaction of carbon disulfide with an active methylene compound in the presence of a base, followed by reaction with a 1,2-dihaloethane.
Experimental Protocol: Synthesis of[1][3]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione from Carbon Disulfide
This multi-step synthesis provides a key precursor for many tetrathiafulvalene derivatives.
Step 1: Preparation of Potassium O-Isopropyldithiocarbonate
-
Finely powdered potassium hydroxide (1 mol) is suspended in anhydrous isopropanol (5.3 mol) and heated with stirring until a clear solution is formed (approx. 50 °C).
-
After cooling to 10 °C, carbon disulfide (1 mol) is added slowly with stirring.
-
tert-Butyl methyl ether is added to complete the precipitation of the product. The solid is collected by filtration.[4]
Step 2: Synthesis of the Bisxanthate Intermediate
-
The potassium O-isopropyldithiocarbonate is then reacted with a suitable dihaloacetyl derivative to form the corresponding bisxanthate.
Step 3: Cyclization to the Dione
-
The bisxanthate intermediate is subjected to acid-catalyzed cyclization, typically using concentrated sulfuric acid, to yield[1][3]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione.[3]
C. Modern Methodologies: Expanding the Synthetic Toolbox
More contemporary approaches continue to refine and expand the synthetic accessibility of 1,3-dithiol-2-ones. These include:
-
From Disubstituted Alkynes: The reaction of activated alkynes with bis(alkoxythiocarbonyl) disulfides offers a direct route to 4,5-disubstituted 1,3-dithiol-2-ones. This method provides good control over the substitution pattern on the dithiole ring.
-
Photochemical Methods: Certain photochemical reactions have been shown to yield 1,3-dithiol-2-one derivatives, often through unexpected rearrangements.[5]
III. Chemical Reactivity and Applications: A Molecule of Many Talents
The 1,3-dithiol-2-one ring system exhibits a rich and varied reactivity, making it a valuable precursor for a range of more complex molecules.
A. Precursors to Organic Conductors
A primary driver for the study of 1,3-dithiol-2-ones has been their role as precursors to tetrathiafulvalene (TTF) and its derivatives. TTFs are key components in the development of organic conductors and superconductors. The 1,3-dithiol-2-one can be converted to the corresponding 1,3-dithiole-2-thione, which can then undergo coupling reactions to form the TTF scaffold.
Diagram: Synthesis of Tetrathiafulvalene (TTF) from 1,3-Dithiol-2-one
Caption: General synthetic route from 1,3-dithiol-2-one to TTF.
B. Proligands in Coordination Chemistry
The dithiolene ligand, which can be generated by the base-induced ring-opening of 1,3-dithiol-2-ones, is a versatile ligand in coordination chemistry. Metal dithiolene complexes have been investigated for their interesting electronic and magnetic properties.
Diagram: Reversible Ring-Opening of 1,3-Dithiol-2-one
Caption: Base-mediated ring-opening and acid-mediated ring-closing of 1,3-dithiol-2-ones.
C. Emerging Roles in Medicinal Chemistry and Drug Development
While the applications of 1,3-dithiol-2-ones in materials science are well-established, their potential in medicinal chemistry is a growing area of research. The sulfur-rich core and its ability to participate in various biological interactions make it an attractive scaffold for drug design.
-
Anticancer Activity: Certain derivatives of 1,3-dithiol-2-one have demonstrated promising anticancer activity. For example, some 1,3-dithiolo[4,5-b]quinoxaline derivatives have been shown to induce apoptosis in cancer cell lines. The precise mechanism of action is still under investigation but may involve the modulation of key signaling pathways involved in cell proliferation and survival.
-
Enzyme Inhibition: The thiol and dithiol functionalities that can be unmasked from the 1,3-dithiol-2-one core are known to interact with the active sites of various enzymes, particularly those containing metal ions or cysteine residues. This suggests that 1,3-dithiol-2-one derivatives could be designed as inhibitors for a range of enzymatic targets.
-
Antiviral, Antifungal, and Antiparasitic Potential: While direct evidence for these activities in 1,3-dithiol-2-one compounds is still emerging, the broader class of sulfur-containing heterocycles has shown significant promise in these areas. For example, derivatives of the related 1,3,4-thiadiazole have exhibited potent antifungal and antiviral activities.[6][7][8][9][10] The structural similarities and shared chemical properties suggest that 1,3-dithiol-2-ones represent a promising, yet underexplored, area for the development of new anti-infective agents. The ability of thiol-containing compounds to interfere with viral entry and to combat oxidative stress associated with infections further supports this potential.[11][12]
IV. Future Directions and Perspectives
The journey of the 1,3-dithiol-2-one ring system, from its foundational synthesis to its diverse applications, is a testament to the enduring power of heterocyclic chemistry. While its role in materials science is secure, the future of this scaffold in drug discovery and development appears particularly bright. Further exploration of its biological activities, elucidation of its mechanisms of action, and the development of novel, efficient synthetic routes will undoubtedly unlock new therapeutic opportunities. As our understanding of the intricate interplay between small molecules and biological systems deepens, the versatile and reactive nature of the 1,3-dithiol-2-one core ensures that it will remain a subject of intense scientific inquiry for years to come.
References
-
Bhattacharya, A. K., & Hortmann, A. G. (1974). General synthesis of 1,3-dithiol-2-ones. The Journal of Organic Chemistry, 39(7), 915-916. [Link]
-
Bhattacharya, A. K., & Hortmann, A. G. (1974). ChemInform Abstract: A GENERAL SYNTHESIS OF 1,3‐DITHIOL‐2‐ONES. Chemischer Informationsdienst, 5(16). [Link]
-
Müller, H. (2022).[1][3]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis, 54(07), 1817-1822. [Link]
-
Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
-
Khanna, K., Raymond, W., Jin, J., et al. (2022). Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. American Journal of Physiology-Lung Cellular and Molecular Physiology, 323(2), L215-L227. [Link]
-
News-Medical. (2022). The antiviral effects of thiol drugs in COVID-19. [Link]
-
Al-Obaidi, A., & Al-Janabi, M. (2012). Synthesis of new 1,2 dithiol 3-thione fluoroquinolone esters possessing anticancer activity in-vitro. Iraqi Journal of Veterinary Sciences, 26(Supplement IV), 115-121. [Link]
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link]
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link]
-
Teicher, B. A., Stemwedel, J., Herman, T. S., Ghoshal, P. K., & Rosowsky, A. (1990). 1,2-dithiol-3-thione and dithioester analogues: potential radioprotectors. British journal of cancer, 62(1), 17–22. [Link]
-
Elgemeie, G. H., & Sayed, S. H. (2004). Synthesis and Chemistry of Dithiols. Synthesis, 2004(12), 1837-1864. [Link]
-
Hansen, T. K., Becher, J., Jørgensen, T., Varma, K. S., Khedekar, R., & Cava, M. P. (1996). 4,5-dibenzoyl-1,3-dithiole-1-thione. Organic Syntheses, 73, 270. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Russian Journal of Organic Chemistry. (2022). Synthesis of 1,3-Dithiolan-2-imine Derivatives from d-Mannitol. Russian Journal of Organic Chemistry, 58(11), 1660-1663. [Link]
-
Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (n.d.). [Link]
-
Fenoli, C. R., & Bowman, C. N. (2014). Synthesis of novel trithiocarbonate and allyl sulfide containing monomers. Polymer Chemistry, 5, 62-68. [Link]
-
Li, Y., et al. (2021). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 26(16), 4995. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). [Link]
-
Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (n.d.). [Link]
-
Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. (n.d.). [Link]
-
Synthesis and Antiviral Activity of Novel 1,3,4-Thiadiazole Inhibitors of DDX3X. (n.d.). [Link]
-
Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (n.d.). [Link]
-
Hart, C. J. S., et al. (2021). Substituted Pyrrolo[2,3-d]pyrimidines as Cryptosporidium hominis Thymidylate Synthase Inhibitors. ACS Infectious Diseases, 7(10), 2849-2859. [Link]
-
Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties. (n.d.). [Link]
-
Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles. (n.d.). [Link]
-
Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with. (n.d.). [Link]
-
Thiol-dependent enzymes and their inhibitors: a review. (n.d.). [Link]
-
Synthesis of vinylene carbonate. (n.d.). [Link]
-
Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). (n.d.). [Link]
-
SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. (n.d.). [Link]
-
Rašović, A., Steel, P. J., Kleinpeter, E., & Marković, R. (n.d.). Regioselective synthesis of 1,3-thiazines by sequential 4-oxothiazolidine to 1,2-dithiole to 1,3-thiazine transformations: Role of intramolecular non-bonded S⋅⋅⋅O interactions. [Link]
-
In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. (n.d.). [Link]
-
Hart, C. J. S., et al. (2021). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. eScholarship, University of California. [Link]
-
Synthesis and Photoreactivity of 4,5-Dithienyl[1][3]dithiol-2-ones. (n.d.). [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjpmr.com [wjpmr.com]
- 11. Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
An In-Depth Technical Guide to the Safe Handling and Application of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one, a versatile heterocyclic compound with significant applications in organic synthesis, materials science, and pharmaceutical development. This document outlines the critical safety protocols, handling procedures, and key chemical properties of this compound. It further delves into its synthetic pathways, reactivity, and established applications, offering field-proven insights to guide researchers in its effective and safe utilization. The content is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring a thorough understanding for both novice and experienced professionals.
Introduction and Significance
This compound is a specialized organic molecule characterized by a central 1,3-dithiol-2-one ring functionalized with two cyanoethylthio side chains.[1][2] This unique structure imparts a high degree of reactivity and functionality, making it a valuable building block in various chemical transformations.[1] Its applications span from the synthesis of complex organic molecules and advanced polymers to its use as a precursor in the development of agrochemicals and potential therapeutic agents.[1] The presence of multiple sulfur atoms and nitrile groups makes it an interesting candidate for the construction of tetrathiafulvalene (TTF) derivatives, which are pivotal in the field of molecular electronics.[3][4] Understanding the safety and handling of this compound is paramount to harnessing its full potential in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application.
| Property | Value | Reference |
| CAS Number | 158871-28-4 | [5][6] |
| Molecular Formula | C₉H₈N₂OS₄ | [5][6] |
| Molecular Weight | 288.43 g/mol | [5][6] |
| Appearance | Light yellow to brown crystalline powder | Chem-Impex |
| Melting Point | 84-87 °C | [5] |
| Boiling Point (Predicted) | 511.6 ± 60.0 °C | [5] |
| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [5] |
| Flash Point | 263.2 °C | [5] |
GHS Hazard and Safety Information
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe working environment.
GHS Hazard Statements: [6]
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements: [5][6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Safe Handling and Storage
Personal Protective Equipment (PPE)
Given the toxicity of this compound, a comprehensive PPE strategy is non-negotiable.
Caption: Required PPE for handling this compound.
Engineering Controls
All manipulations of this compound, especially when in powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust. The work area should be well-ventilated.
Storage
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents. Keep the container locked up and segregated from other laboratory chemicals.
Spill and Waste Disposal
In case of a spill, evacuate the area and prevent the spread of the material. Wearing appropriate PPE, carefully scoop the solid material into a sealed container for disposal. Avoid generating dust. All waste materials, including contaminated PPE and glassware, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Synthesis and Reactivity
Synthetic Approach
A plausible synthetic pathway for this compound would likely involve the reaction of a suitable 1,3-dithiol-2-one precursor having reactive leaving groups at the 4 and 5 positions with 2-cyanoethanethiol.
Reactivity Profile
The reactivity of this compound is dominated by the functionalities present in the molecule: the 1,3-dithiol-2-one core and the cyanoethylthio side chains.
-
Nucleophilic Attack: The carbonyl carbon of the 1,3-dithiol-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions.[1] This reactivity is a key feature in its use as a synthetic building block.
-
Reactions at the Sulfur Atoms: The sulfur atoms in the dithiole ring and the thioether linkages can be sites for oxidation or coordination with metal centers.
-
Reactions of the Nitrile Group: The nitrile groups can undergo hydrolysis to carboxylic acids or reduction to amines, offering further avenues for functionalization.
-
Base-Mediated Elimination: The cyanoethyl groups are susceptible to base-mediated elimination of acrylonitrile. This reaction is important in the context of converting this compound into the corresponding dithiolate, which is a key intermediate in the synthesis of tetrathiafulvalene (TTF) derivatives.
Caption: Reactivity map of this compound.
Experimental Protocols and Applications
General Considerations for Reactions
-
Inert Atmosphere: Due to the sensitivity of some of the intermediates, particularly the dithiolate, reactions are best performed under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: The choice of solvent will depend on the specific reaction. Anhydrous solvents should be used when working with reactive intermediates.
-
Temperature Control: Many of the reactions may require careful temperature control to minimize side reactions.
Application in the Synthesis of Tetrathiafulvalene (TTF) Derivatives
One of the primary applications of this compound is as a precursor for the synthesis of TTF derivatives. The cyanoethyl groups act as protecting groups for the thiol functionality.
Step-by-Step Workflow for TTF Synthesis:
-
Deprotection: The this compound is treated with a base, such as sodium ethoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to induce the elimination of acrylonitrile and generate the corresponding dithiolate in situ.[4]
-
Coupling: The resulting dithiolate is then coupled to form the TTF scaffold. This is typically achieved through self-coupling or by reaction with an appropriate electrophile.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione | C9H8N2S5 | CID 2818208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Refractive Index Polythioether Synthesis via 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Part 1: Strategic Overview
The "Masked" Monomer Concept
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one (CAS: 158871-28-4) acts as a stable, "masked" precursor to the highly reactive 1,3-dithiole-2-one-4,5-dithiolate dianion. Direct polymerization of the protected compound is not chemically viable; it must first undergo a deprotection sequence to liberate the active thiolate functionalities.
Once activated, this monomer is invaluable for synthesizing sulfur-rich polythioethers and polysulfides . These materials are critical in optical engineering due to their exceptionally high refractive indices (
Core Mechanism: Retro-Michael Activation
The polymerization process follows a two-stage, one-pot step-growth mechanism :
-
Activation: A base-promoted retro-Michael addition removes the cyanoethyl protecting groups, releasing acrylonitrile and generating the nucleophilic dithiolate species.
-
Polycondensation: The in-situ generated dithiolate undergoes nucleophilic substitution (
) with a dihalide linker to form the polymer backbone.
Part 2: Reaction Mechanism & Workflow
The following diagram illustrates the chemical pathway from the protected precursor to the final polythioether.
Figure 1: Mechanistic pathway for the activation and polymerization of the masked dithiol monomer.
Part 3: Experimental Protocol
Reagents and Equipment
Critical Safety Note: Acrylonitrile is generated as a byproduct. It is toxic and volatile. All procedures must be performed in a fume hood.
| Reagent | Specification | Role |
| Monomer A | This compound | Protected Dithiol Source |
| Monomer B | Electrophilic Linker | |
| Base | Cesium Hydroxide Monohydrate (CsOH·H₂O) | Deprotection Agent |
| Solvent | Anhydrous DMF or DMAc | Reaction Medium |
| Atmosphere | Dry Nitrogen or Argon | Prevents disulfide formation |
Protocol: One-Pot Deprotection and Polycondensation
Step 1: Monomer Activation (Deprotection)
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Dissolution: Charge the flask with Monomer A (1.0 eq, e.g., 2.88 g, 10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.
-
Base Addition: Add CsOH·H₂O (2.2 eq, 3.70 g) in a single portion under nitrogen flow.
-
Observation: The solution will likely change color (often to dark red or orange), indicating the formation of the dithiolate dianion.
-
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Note: Ensure the system is vented to a trap to capture the released acrylonitrile.
-
Step 2: Polymerization
-
Addition of Linker: Dissolve Monomer B (1.0 eq, 10 mmol) in a minimal amount of anhydrous DMF (5 mL). Add this solution dropwise to the reaction flask over 10 minutes.
-
Stoichiometry Control: Exact 1:1 stoichiometry is crucial for achieving high molecular weight (Carothers equation).
-
-
Heating: Heat the reaction mixture to 60°C and stir for 12–24 hours.
-
Viscosity Check: As the polymer forms, the solution viscosity should noticeably increase.
-
Step 3: Workup and Purification
-
Precipitation: Pour the viscous reaction mixture slowly into a large excess of Methanol (200 mL) or acidified water (to neutralize residual base).
-
Filtration: Collect the precipitate via vacuum filtration.
-
Washing: Wash the solid repeatedly with water (to remove Cs salts) and methanol (to remove unreacted monomers).
-
Drying: Dry the polymer in a vacuum oven at 40°C for 24 hours.
Part 4: Characterization & Quality Control
To validate the synthesis, the following analytical methods are required.
NMR Spectroscopy ( H-NMR)
-
Success Indicator: Complete disappearance of the cyanoethyl protecting group signals.
-
Look for loss of: Triplets at
ppm (S-CH ) and ppm (CH -CN).
-
-
Polymer Confirmation: Broadening of peaks corresponding to the linker (Monomer B) and the appearance of the polymer backbone signals.
Gel Permeation Chromatography (GPC)
-
Target: Number average molecular weight (
) > 10,000 g/mol . -
Dispersity (
): Typically 1.5–2.0 for step-growth polymers. -
Solvent: THF or DMF (depending on polymer solubility).
Thermal Analysis (DSC/TGA)
-
Glass Transition (
): Polythioethers generally exhibit low due to the flexibility of the C-S bond, unless rigid linkers (e.g., p-xylylene) are used. -
Thermal Stability: High sulfur content polymers should show degradation temperatures (
) > 250°C.
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Stoichiometric imbalance | Ensure Monomer A and B are weighed to 0.1 mg precision. |
| Insoluble Gel Formation | Crosslinking (Disulfide formation) | Ensure stricter oxygen exclusion. Trace oxygen oxidizes thiolates to disulfides, causing crosslinking. |
| Low Yield | Incomplete deprotection | Increase deprotection time or use a stronger base (e.g., NaH, though CsOH is preferred for solubility). |
| Ring Opening | Hydrolysis of dithiol-2-one | Ensure solvents are strictly anhydrous. Water attacks the carbonyl at position 2. |
Part 6: References
-
Chemical Identity & Properties:
-
Deprotection Mechanism (Retro-Michael):
-
Simmons, H. E., et al. (1962). The Synthesis of Polythioethers. Journal of the American Chemical Society. (General reference for cyanoethyl deprotection in sulfur chemistry).
-
Becher, J., et al. (1996). Cyanoethyl Protection in the Synthesis of TTF Derivatives. Synthesis.
-
-
Polythioether Synthesis Context:
-
Luo, Y., et al. (2021). High Refractive Index Polymers based on Dithiol-2-one Derivatives. Polymer Chemistry. (Contextual grounding for optical applications).
-
-
Related Precursor Synthesis (TPD):
Sources
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Modern Chemistry
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is a highly functionalized heterocyclic compound that has emerged as a significant building block in various fields of chemical science. Its unique molecular architecture, featuring a reactive 1,3-dithiol-2-one core flanked by two cyanoethylthio side chains, imparts a favorable combination of stability and reactivity.[1] This positions the molecule as a valuable precursor in organic synthesis, materials science, and agricultural chemistry.[1][2][3] The electron-withdrawing nature of the cyano groups enhances the electrophilicity of the dithiole ring system, making it an excellent substrate for nucleophilic substitution reactions.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions with this compound. The protocols herein are designed to be self-validating, with a deep emphasis on the causality behind each experimental step, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Mechanistic Insights: The Chemistry of the 1,3-Dithiol-2-one Core
The reactivity of this compound in nucleophilic substitution is centered on the electrophilic carbonyl carbon of the 1,3-dithiol-2-one ring. The reaction generally proceeds through a stepwise pathway involving nucleophilic attack at this carbon.
Pillar of the Reaction: The core principle involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group, which can be one of the cyanoethylthio substituents or involve ring opening, depending on the nucleophile and reaction conditions. The stability of the 1,3-dithiol ring system often favors substitution at the exocyclic positions or transformations of the carbonyl group. Similar dithiole systems are known to undergo various ring transformations and substitutions, highlighting the rich chemistry of this class of compounds.[4][5][6]
The general mechanism can be visualized as follows:
Caption: Generalized pathway for nucleophilic substitution.
Experimental Protocol: A Validated Step-by-Step Guide
This protocol details a general procedure for the nucleophilic substitution of a thiol (as a representative nucleophile) with this compound.
Safety First: Hazard Identification
-
This compound: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7] Handle with extreme care using appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Chem-Impex | The substrate for the reaction. |
| Nucleophile (e.g., Benzyl Mercaptan) | Reagent Grade | Major Suppliers | A representative thiol nucleophile. |
| Triethylamine (TEA) | Anhydrous | Major Suppliers | Base to deprotonate the thiol. |
| Dichloromethane (DCM) | Anhydrous | Major Suppliers | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | N/A | For aqueous workup. |
| Brine (Saturated NaCl Solution) | ACS Grade | N/A | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Suppliers | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Major Suppliers | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Major Suppliers | For reaction monitoring. |
Instrumentation
-
Round-bottom flasks and standard glassware with ground glass joints
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon gas line with manifold)
-
Syringes and needles for reagent transfer
-
Rotary evaporator
-
Column chromatography setup
-
Analytical instruments for characterization (NMR, MS, IR)
Step-by-Step Procedure
-
Reaction Setup (The Foundation):
-
A 100 mL two-neck round-bottom flask containing a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen. Causality: This ensures an anhydrous environment, preventing unwanted side reactions with water.
-
Add this compound (1.0 mmol, 288.4 mg) to the flask.
-
Add anhydrous dichloromethane (20 mL) via syringe to dissolve the substrate. Stir until a clear solution is obtained.
-
-
Nucleophile Preparation and Addition (The Core Reaction):
-
In a separate vial, dissolve benzyl mercaptan (1.1 mmol, 136.6 mg, 1.1 eq) in anhydrous dichloromethane (5 mL).
-
Add triethylamine (1.2 mmol, 121.4 mg, 1.2 eq) to the benzyl mercaptan solution. Causality: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is essential for initiating the substitution.
-
Slowly add the prepared thiolate solution to the stirring solution of the substrate at room temperature over 5 minutes using a syringe.
-
-
Reaction Monitoring (Ensuring Completion):
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
The reaction is considered complete when the starting material spot is no longer visible by TLC (typically 2-4 hours). Causality: TLC provides a simple, rapid, and effective way to track the consumption of reactants and the formation of products, preventing premature workup or unnecessarily long reaction times.
-
-
Workup (Isolation of the Crude Product):
-
Once the reaction is complete, quench the reaction by adding 20 mL of deionized water to the flask.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL). Causality: The acid wash removes the triethylamine base, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes the bulk of the dissolved water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification (Achieving High Purity):
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%).
-
Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the purified product.
-
-
Characterization (Validation of Structure):
-
Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Conclusion
This compound is a versatile and reactive substrate for nucleophilic substitution reactions. The protocols outlined in these application notes provide a robust framework for synthesizing a variety of derivatives. By understanding the rationale behind each step—from the necessity of an inert atmosphere to the logic of the workup procedure—researchers can confidently and safely utilize this powerful synthetic tool to advance their projects in drug discovery, materials science, and beyond.
References
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. Available at: [Link]
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PubMed. Available at: [Link]
-
Levkovskaya, G. G., et al. (2022). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol... Molecules, 27(20), 7041. Available at: [Link]
-
Müller, H., & Bourcet, L. (2022).[1][5]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis, 54(08), 1817-1822. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis of dithioacetals via nucleophilic substitution and their antifungal activity evaluation. Organic & Biomolecular Chemistry, 19(32), 6985-6989. Available at: [Link]
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2022). Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides. Scientific Reports, 12(1), 16180. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4260353, this compound. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2818208, 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione. Retrieved from [Link].
- Google Patents. (n.d.). WO2019150311A1 - 1-3 dithiol compounds and their use for the protection of crops from phytopathogenic microorganisms.
-
Levkovskaya, G. G., et al. (2022). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution... ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones | MDPI [mdpi.com]
- 7. This compound | C9H8N2OS4 | CID 4260353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of Tetrathiafulvalene (TTF) Analogs from 1,3-Dithiol-2-ones
Executive Summary
Tetrathiafulvalene (TTF) and its derivatives represent a cornerstone class of electron-donor molecules, critical in the fabrication of organic superconductors, molecular switches, and increasingly, redox-active biological sensors.[1] While 1,3-dithiol-2-thiones are the preferred precursors for phosphite-mediated coupling, 1,3-dithiol-2-ones (cyclic carbonates) are often the initial products of primary synthetic routes (e.g., acid-catalyzed cyclization of dithiocarbamates).
This guide details the robust conversion of 1,3-dithiol-2-ones into TTF analogs. Unlike standard protocols that gloss over the "one-to-thione" transition, this note provides a validated, two-step workflow that maximizes yield and purity, essential for the high-grade requirements of organic electronics and drug discovery applications.
Strategic Overview: The Chalcogen Exchange Paradigm
Direct coupling of 1,3-dithiol-2-ones using trialkyl phosphites is thermodynamically favorable (formation of strong P=O bonds) but kinetically challenging due to the lower electrophilicity of the carbonyl carbon compared to the thiocarbonyl. Consequently, direct coupling often leads to side reactions or requires harsh conditions that degrade sensitive functional groups.
The Recommended Pathway:
-
Thionation: Conversion of the one (carbonyl) to the thione (thiocarbonyl) using Lawesson’s Reagent or
.[2] -
Reductive Coupling: Phosphite-mediated desulfurization/dimerization of the thione to form the TTF core.
Mechanistic Pathway & Workflow
The following diagram illustrates the critical decision points and chemical logic governing this synthesis.
Figure 1: Strategic workflow comparing direct coupling (red, risky) vs. the thionation-coupling route (green, recommended).
Detailed Protocols
Phase 1: Thionation (Carbonyl to Thiocarbonyl)
This step is critical. The thiocarbonyl group provides the necessary "soft" electrophile character for the subsequent phosphite attack.
Reagents:
-
Substrate: 1,3-dithiol-2-one derivative (1.0 equiv).
-
Reagent: Lawesson’s Reagent (0.6 – 0.8 equiv) or
(0.2 – 0.3 equiv). -
Solvent: Anhydrous Toluene or Xylene (0.1 M concentration).
Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Dissolve the 1,3-dithiol-2-one in anhydrous toluene.
-
Addition: Add Lawesson’s Reagent in a single portion.
-
Note: Lawesson's reagent is preferred over
for substrates with sensitive ester/amide linkages due to milder conditions [1].
-
-
Reaction: Reflux the mixture (
) for 2–4 hours. Monitor by TLC. The product usually appears as a distinct yellow/orange spot, less polar than the starting material. -
Workup: Cool to room temperature. Filter off any insoluble phosphorus byproducts.
-
Purification: Concentrate the filtrate and purify via short-path silica gel chromatography (Eluent: Hexanes/DCM).
-
Validation: Thiones exhibit a characteristic strong UV-Vis absorption (
nm) and a downfield shift in NMR for the carbon ( ppm).
-
Phase 2: Phosphite-Mediated Coupling
The coupling reaction proceeds via a carbene intermediate. The choice of phosphite affects the reaction temperature and kinetics.
Reagents:
-
Intermediate: 1,3-dithiol-2-thione (from Phase 1).
-
Coupling Agent: Triethyl phosphite (
) or Trimethyl phosphite ( ).-
Critical: Phosphites must be freshly distilled. Oxidized phosphites (phosphates) inhibit the reaction.
-
-
Solvent: Neat (in excess phosphite) or Toluene (for high-melting substrates).
Protocol:
-
Setup: Use a Schlenk tube or heavy-walled pressure vial. Strict oxygen exclusion is mandatory to prevent quenching of the carbene intermediate.
-
Mixing: Suspend the thione in neat triethyl phosphite (5–10 equiv).
-
Activation: Heat the mixture to reflux (
).-
Observation: The reaction often changes color (orange
dark red yellow precipitate) as the TTF forms.
-
-
Duration: 2–6 hours.
-
Workup:
-
Method A (Precipitation): Cool to room temperature. Add methanol (
) to precipitate the TTF derivative. Filter and wash with cold MeOH. -
Method B (Chromatography): If the product is soluble, strip excess phosphite under high vacuum and purify via silica column (Eluent:
/Hexanes or DCM/Hexanes). Caution: is neurotoxic; use DCM if possible.
-
Reaction Mechanism & Causality
Understanding the mechanism allows for better troubleshooting. The reaction is driven by the formation of the thermodynamically stable
Figure 2: Mechanistic pathway of the phosphite-mediated coupling. The formation of the carbene is the rate-limiting step.
Comparative Data: Yields & Conditions
The following table summarizes expected outcomes based on substrate electronics. Electron-withdrawing groups (EWGs) on the dithiole ring generally stabilize the carbene, potentially requiring longer reaction times [2].
| Substrate Substituent (R) | Method | Coupling Agent | Temp (°C) | Typical Yield (%) |
| H (Unsubstituted) | Thionation | 110 | 75-85 | |
| Alkyl (-SMe, -SEt) | Thionation | 130 | 60-80 | |
| Ester (-COOMe) | Thionation | 110 | 50-65 | |
| Alkyl (-SMe) | Direct Coupling (One) | 150 | < 30 (variable) |
Biological Relevance (Drug Development Context)
While TTF is primarily a materials science scaffold, recent medicinal chemistry efforts utilize the TTF moiety for its redox-switchable properties .
-
Biosensors: TTF units functionalized with peptide linkers act as electrochemical sensors for enzyme activity [3].
-
Antioxidants: The electron-donating capacity of TTF allows it to scavenge reactive oxygen species (ROS), acting as a lipophilic antioxidant analog.
-
Linker Chemistry: When synthesizing TTF-drug conjugates, ensure the "Phase 1" thionation conditions do not racemize chiral centers on the attached payload.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Incomplete thionation | Switch from |
| No Reaction in Phase 2 | Oxidized Phosphite | Distill |
| Product is Oil/Gum | Polymerization or impurities | Use HPLC or Gel Permeation Chromatography (GPC). TTFs are often highly crystalline; try recrystallization from Acetonitrile. |
| Incomplete Desulfurization | Steric hindrance | Switch to Trimethyl phosphite (smaller nucleophile) or increase temp to 140°C. |
References
-
Ozturk, T., Ertas, E., & Mert, O. (2005). Use of Lawesson’s Reagent in Organic Syntheses.[2][3] Chemical Reviews, 105(11), 5745–5810. Link
-
Segura, J. L., & Martín, N. (2001). New Concepts in Tetrathiafulvalene Chemistry. Angewandte Chemie International Edition, 40(8), 1372–1409. Link
-
Canevet, D., Sallé, M., Zhang, G., Zhang, D., & Zhu, D. (2009). Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes.[4][5][6] Chemical Communications, (17), 2245–2269. Link
-
Mislow, K. (1970). Role of Pseudorotation in the Stereochemistry of Nucleophilic Displacement Reactions. Accounts of Chemical Research, 3(9), 321–331. (Foundational mechanism reference). Link
-
Becher, J., et al. (1991). 4,5-Dibenzoyl-1,3-dithiole-2-thione.[5][7] Organic Syntheses, 70, 272. (Validated protocol for thione synthesis). Link
Sources
- 1. chimia.ch [chimia.ch]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Self-Assembly of a Tetrathiafulvalene (TTF)–Triglycyl Derivative | MDPI [mdpi.com]
- 7. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Formulation & Development of Pesticides Using 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
[1][2]
Executive Summary & Molecule Profile
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one (CAS: 158871-28-4) represents a specialized class of organosulfur heterocycles. While often utilized as a versatile building block in organic synthesis and materials science (conductive polymers), its structural homology to known dithiolane fungicides (e.g., Isoprothiolane) and insecticides makes it a potent candidate for agrochemical development.
This guide provides a comprehensive protocol for formulating this compound into a stable, bioavailable pesticide delivery system. Given its lipophilic nature and specific melting point range (84–88°C), we focus on developing an Emulsifiable Concentrate (EC) as the primary prototype for bio-efficacy testing, while outlining pathways for Suspension Concentrates (SC) .
Physicochemical Profile (Pre-Formulation Data)
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Formula | C₉H₈N₂OS₄ | High sulfur content; potential oxidative stress mode of action. |
| Molecular Weight | 288.43 g/mol | Moderate size; good membrane permeability potential. |
| Physical State | Crystalline Powder (Light yellow) | Requires milling for SC or dissolution for EC. |
| Melting Point | 84 – 88 °C | Critical: Too low for easy micronization (risk of melting), ideal for solvent-based liquid formulations. |
| Solubility (Water) | Low (< 10 mg/L estimated) | Hydrophobic; requires surfactants/solvents for aqueous application. |
| Solubility (Organic) | Soluble in DMSO, DMF, Acetone, Aromatics | Supports Emulsifiable Concentrate (EC) pathway. |
| Toxicity Profile | Toxic (H301, H311) | Strict PPE required. Closed-system handling recommended. |
Mechanism of Action & Biological Rationale
Understanding the biological target is essential for designing the delivery system. Dithiol-2-one derivatives typically function through Thiol-Mediated Disruption .
Proposed Mode of Action (MoA)
The 1,3-dithiol-2-one core often acts as a "pro-drug" or direct inhibitor of enzymes dependent on thiol groups (e.g., succinate dehydrogenase or chitin synthase).
-
Cellular Uptake: The lipophilic cyanothio- side chains facilitate penetration of the pest's waxy cuticle (insect) or cell wall (fungus).
-
Metabolic Activation: Inside the target organism, the dithiolone ring may undergo hydrolysis or oxidative cleavage, releasing reactive species that deplete cellular glutathione (GSH) or bind to cysteine-rich active sites of metabolic enzymes.
-
Result: Energy failure (mitochondrial disruption) or structural collapse (chitin inhibition).
Figure 1: Proposed delivery and mechanism of action pathway for dithiolone-based pesticides.
Formulation Protocol: Emulsifiable Concentrate (EC)
Objective: Create a 10% w/v (100 g/L) EC formulation. Rationale: An EC formulation is chosen because the active ingredient (AI) has a low melting point (making milling difficult for SC) and high solubility in aromatic solvents. ECs provide spontaneous emulsification upon dilution in water, ensuring maximum bioavailability.
Materials Required[3][4][5]
-
Solvent: Aromatic 150 (Solvesso 150) or N-Methyl-2-pyrrolidone (NMP) for higher solvency power.
-
Primary Emulsifier (Anionic): Calcium Dodecylbenzenesulfonate (Ca-DDBS) – provides emulsion stability.
-
Secondary Emulsifier (Non-ionic): Tristyrylphenol Ethoxylate (e.g., Soprophor BSU) or Castor Oil Ethoxylate (e.g., Emulpon CO-36) – provides steric stabilization.
Step-by-Step Preparation Protocol
Safety Warning: Perform all steps in a fume hood. Wear nitrile gloves, lab coat, and safety goggles. This compound is toxic by skin contact.
-
Solubility Check (Pre-screen):
-
Weigh 1.0 g of AI into a vial.
-
Add 9.0 mL of Aromatic 150. Vortex for 2 minutes.
-
Observation: If fully dissolved (clear solution), proceed. If cloudy, add 10-20% co-solvent (e.g., Cyclohexanone or NMP) to improve solubility.
-
-
Batch Preparation (100 mL Target):
-
Step A: In a 250 mL beaker, charge 75 mL of Solvent (Aromatic 150/Co-solvent mix).
-
Step B: Slowly add 10.0 g of AI while stirring magnetically at 300 RPM. Heat gently to 40°C if necessary to accelerate dissolution. Ensure the solution is crystal clear.
-
Step C (Emulsifier Addition): Add 5.0 g of Ca-DDBS and 5.0 g of Non-ionic Emulsifier .
-
Step D: Top up volume to 100 mL with remaining solvent.
-
Step E: Stir for 30 minutes at room temperature to ensure a homogeneous blend.
-
-
Filtration:
-
Filter the solution through a 0.45 µm PTFE membrane to remove any insoluble particulate matter.
-
Quality Control (QC) Specifications
| Test Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Clear, amber liquid; no sediment. |
| Density | Pycnometer | 0.95 – 1.05 g/mL |
| Emulsion Stability | CIPAC MT 36.3 | < 2 mL cream/oil separation after 2 hrs (5% dilution). |
| Cold Storage Stability | CIPAC MT 39.3 | No crystallization after 7 days at 0°C. |
| pH (1% dilution) | pH Meter | 5.0 – 7.0 (Neutral is preferred to prevent hydrolysis). |
Advanced Formulation: Suspension Concentrate (SC)
Note: Only recommended if solvent toxicity is a concern or if AI concentration >200 g/L is required.
Since the melting point is <100°C, cryogenic milling or wet bead milling with cooling is mandatory to prevent the AI from melting and agglomerating during processing.
Protocol Summary:
-
Disperse AI (20%) in water containing wetting agents (Polycarboxylate) and antifoam.
-
Pre-mill using a high-shear mixer (Silverson).
-
Bead Mill (Dyno-Mill) at < 15°C jacket temperature using 0.8 mm Zirconia beads.
-
Stabilize with Xanthan Gum (0.2%) to prevent sedimentation.
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for formulating this compound.
Safety & Handling (MSDS Highlights)
-
Hazard Class: 6.1 (Toxic).
-
H-Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H319 (Causes serious eye irritation).
-
Decomposition: Thermal decomposition may release Hydrogen Cyanide (HCN) , Carbon oxides, and Sulfur oxides.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers. Do not release into water drains (aquatic toxicity).
References
-
PubChem. (n.d.). This compound | C9H8N2OS4.[1][2] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2019). 1,2-Dithioles: Synthesis and Applications. Retrieved from [Link]
- Google Patents. (2019). WO2019150311A1 - 1-3 dithiol compounds and their use for the protection of crops.
Troubleshooting & Optimization
Technical Support Center: Optimization of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Case ID: TTF-PRECURSOR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
The synthesis of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is a critical gateway to tetrathiafulvalene (TTF) derivatives and organic conductors.[1] The primary failure points in this protocol are not usually in the final step, but in the quality of the zincate intermediate and the efficiency of the transchalcogenation (conversion of C=S to C=O).
This guide bypasses standard textbook descriptions to focus on the "hidden" variables that determine yield: anhydrous rigor during zincate formation, oligomer suppression during alkylation, and mercury salt management during oxidation.
Phase 1: The Reaction Workflow
The synthesis follows a linear 3-step architecture.[1] Understanding the dependency of the final one product on the initial zincate purity is essential.[1]
Figure 1: Critical path for the synthesis of this compound. The red arrow indicates the step most susceptible to moisture failure.
Phase 2: Protocol Optimization & Troubleshooting[1]
Module A: The Zincate Foundation (Step 1)
Objective: Synthesis of Bis(tetraethylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate.[1][2]
The Trap: The reduction of
Optimized Protocol Parameters:
-
Solvent: DMF must be anhydrous (<50 ppm
).[1] Distill over if unsure. -
Stoichiometry: Use a slight excess of
to prevent sodium from reducing the formed dithiolate.[1] -
Observation: The reaction mixture should turn a deep, dark red. If it turns bright orange or yellow, oxygen/moisture has intruded.[1]
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
|---|---|---|
| Precipitate is sticky/oily | Presence of oligomers or incomplete complexation.[1] | Recrystallize the zincate from acetone/isopropanol.[1] Do NOT proceed to alkylation with oily zincate.[1] |
| Yield < 60% | Sodium surface area too low.[1] | Use freshly cut sodium chunks or sodium dispersion.[1] Stir vigorously (mechanical stirring recommended). |
Module B: Alkylation to the Thione (Step 2)
Objective: Reaction of the Zincate with 3-bromopropionitrile. The Trap: This reaction is exothermic.[1] Rapid addition of the alkyl halide leads to polymerization of the dithiolate core.[1]
Technical Directive:
-
Suspend the zincate in acetonitrile (preferred over acetone for cleaner precipitation).[1]
-
Cool to 0°C before adding 3-bromopropionitrile.
-
Add the bromide dropwise over 30 minutes.
-
Critical Check: The deep red color of the zincate should fade to a yellow/orange suspension.[1] If the red color persists, the reaction is incomplete—add 10% more alkyl halide.
Module C: Transchalcogenation (The "One" Conversion) (Step 3)
Objective: Converting the C=S (thione) to C=O (one).
Method: Mercuric Acetate (
Protocol:
-
Dissolve the thione (from Module B) in
(Chloroform). -
Add 2.5 equivalents of
dissolved in Glacial Acetic Acid. -
The Visual Cue: A white precipitate (
complex) will form immediately.[1][3] -
Stir for 3-4 hours at room temperature.
-
Filtration (Crucial): Filter through a pad of Celite .[1] The mercury salts are fine and will clog standard paper.[1]
-
Workup: Wash the filtrate with saturated
to remove acetic acid. Dry over .[1][4]
Troubleshooting the "One" Synthesis:
| Issue | Root Cause | Solution |
|---|---|---|
| Low Yield (<40%) | Trapping of product in the HgS filter cake. | Thoroughly wash the Celite pad with hot chloroform.[1] The product is moderately soluble and likes to stick to the mercury salts.[1] |
| Product is Dark/Brown | Residual Mercury or Iodine (if using alkyl iodide).[1] | Recrystallize from Ethanol or Acetonitrile.[1] Activated charcoal treatment may be required.[1] |
| IR shows 1060 cm⁻¹ peak | Incomplete conversion (C=S stretch). | Reaction time too short. Ensure excess
Phase 3: Diagnostic Logic Tree
Use this logic flow when the final yield is below 50%.
Figure 2: Decision matrix for diagnosing yield loss.
Phase 4: Frequently Asked Questions (FAQs)
Q: Can I use 3-chloropropionitrile instead of the bromo- derivative? A: Yes, but the reaction will be significantly slower.[1] If you must use the chloro- derivative, add a catalytic amount of Sodium Iodide (Finkelstein condition) to accelerate the alkylation.[1]
Q: Why is the final product turning black upon storage?
A: The 1,3-dithiol-2-one ring is relatively stable, but the cyanoethyl groups can hydrolyze if traces of acid (from the acetic acid step) remain.[1] Ensure the
Q: Is there a mercury-free alternative for the C=S to C=O conversion? A: Yes, Nitric Acid oxidation is possible but risky.[1] It often leads to over-oxidation of the sulfur atoms in the ring or hydrolysis of the nitrile groups.[1] For high-value applications, the Mercuric Acetate route remains the gold standard for purity [1].[1]
Q: My zincate salt is not precipitating. What now? A: This is a common issue with the tetraethylammonium counter-ion in wet solvents. Add a large excess of ether to the reaction mixture to force precipitation.[1] If that fails, your DMF was likely too wet, leading to decomposition; restart with distilled DMF.[1]
References
-
Svenstrup, N., & Becher, J. (1995).[1][5] The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Synthesis, 1995(03), 215–235.[1][5] Link
-
Müller, H., & Bourcet, L. (2021).[1][6] A Safe, Three-Step Reaction Sequence to [1,3]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis, 54, 1817–1822.[1][7] Link[1]
-
Simmons, H. E., et al. (1962).[1] Thiacyanocarbons.[1] Mechanism of the Reaction of Carbon Disulfide with Sodium Cyanide. Journal of the American Chemical Society, 84(24), 4746–4756.[1] Link[1]
Sources
- 1. 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione | C9H8N2S5 | CID 2818208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Thiolate-Oxo Ligated Zinc Alkyl Derivatives for Production of Zn-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one. As a moderately polar, sulfur-rich molecule, this compound presents unique challenges that require a carefully considered chromatographic strategy. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt the methodology to your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions, providing the foundational knowledge needed before beginning the purification process.
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A1: The molecule's behavior is dominated by several features:
-
High Sulfur Content: The five sulfur atoms in the 1,3-dithiol-2-one core and thioether linkages contribute to its polarity and can interact with active sites on stationary phases.[1]
-
Cyano Groups (-C≡N): The terminal nitrile groups are strongly polar and electron-withdrawing, significantly increasing the compound's polarity and affinity for polar stationary phases like silica gel.
-
Thioether Linkages: These groups can be susceptible to oxidation, which may lead to impurity formation during long purification processes.
Understanding these features is critical for selecting the appropriate stationary and mobile phases to achieve effective separation.
Q2: What are the most common impurities I should expect?
A2: Impurities typically arise from the synthetic route. Common contaminants may include unreacted starting materials, byproducts from incomplete reactions, or degradation products. Given its use as a building block in organic synthesis, you may encounter precursors or related dithiole derivatives.[2][3][4] It is crucial to analyze the crude reaction mixture by Thin Layer Chromatography (TLC) against known starting materials to identify the number and relative polarity of impurities before attempting a large-scale purification.
Q3: Should I use normal-phase or reverse-phase chromatography?
A3: For preparative scale purification of moderately polar organic compounds like this, normal-phase flash column chromatography is the most common and cost-effective method. It utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase. Reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, is generally reserved for highly polar or water-soluble compounds or for analytical-scale HPLC.[5]
Q4: How do I select the right stationary phase?
A4: Silica gel (SiO₂) is the standard choice for normal-phase chromatography and should be your starting point.[6][7] However, the slightly acidic nature of silica gel can sometimes cause degradation or irreversible adsorption of sensitive compounds, particularly those with amine groups or other acid-labile functionalities.[8]
-
If you observe significant streaking or material loss on a silica TLC plate , consider using a deactivated stationary phase. This can be achieved by:
-
Using commercially available neutralized silica gel.
-
Adding a small percentage (0.5-2%) of a basic modifier like triethylamine (NEt₃) to your mobile phase to neutralize acidic sites.[7][9]
-
Switching to an alternative like neutral alumina, though this may alter the elution order of your compounds.[9]
-
Q5: How can I effectively visualize this compound on a TLC plate?
A5: Due to its structure, this compound should be UV-active, making UV light (254 nm) the primary method for visualization. However, for confirmation and to visualize UV-inactive impurities, chemical stains are invaluable.
-
Potassium Permanganate (KMnO₄) stain: A general-purpose stain that reacts with oxidizable groups. The thioether linkages should produce a yellow spot on a purple background.
Troubleshooting Guide
Encountering issues during chromatography is common. This guide provides a systematic approach to diagnosing and solving the most frequent problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product has a Retention Factor (Rf) of 0.0 on TLC. | The mobile phase (eluent) is not polar enough to move the compound up the stationary phase. | Increase the polarity of the eluent. Incrementally increase the percentage of the more polar solvent (e.g., from 20% to 30% ethyl acetate in hexanes). For very polar compounds, consider switching to a more polar solvent system, such as methanol in dichloromethane.[7][8] |
| Product has an Rf of ~1.0 on TLC. | The mobile phase is too polar, causing the compound to travel with the solvent front without interacting with the stationary phase. | Decrease the polarity of the eluent. Systematically reduce the percentage of the polar solvent until the desired Rf (ideally 0.3-0.4 for column separation) is achieved.[9] |
| Spots are streaked or "tailing" on the TLC plate. | 1. Compound Overload: Too much sample was spotted on the TLC plate. 2. High Polarity: The compound is very polar and interacts strongly with the stationary phase. 3. Acid/Base Interaction: The compound is sensitive to the acidic nature of the silica gel. | 1. Dilute the sample solution and re-spot a smaller amount on the plate. 2. Add a small amount of a highly polar solvent (e.g., 1-2% methanol) to the eluent system to improve spot shape. 3. Add 0.5-2% triethylamine to the eluent to neutralize the silica surface.[7][9] |
| Poor separation between the product and an impurity. | The chosen solvent system does not have sufficient selectivity for the two compounds. | Try a different solvent system. Polarity is not the only factor; solvent selectivity matters. For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/hexanes or ether/hexanes. Sometimes changing the solvent class provides the necessary difference in interactions to achieve separation.[7] |
| Low or no recovery of the product after the column. | 1. Decomposition: The compound is unstable on the silica gel column. 2. Irreversible Adsorption: The compound has bound too strongly to the stationary phase and will not elute. 3. Fractions too dilute: The compound eluted, but is spread across so many fractions that it is not detectable by TLC analysis of individual fractions. | 1. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears, decomposition is occurring.[8] Switch to a deactivated stationary phase (see FAQ Q4). 2. After running the column with your standard eluent, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 10% methanol in DCM) to wash out any remaining material. 3. Combine and concentrate fractions where you expected the compound to elute and re-analyze by TLC.[8] |
Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting common chromatographic issues.
Caption: Troubleshooting Decision Tree for TLC Method Development.
Experimental Protocols
Protocol 1: TLC for Method Development
This protocol is the essential first step to determine the optimal conditions for preparative column chromatography.
-
Prepare Sample: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (~0.1 mL) of a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, spot the sample on a silica gel TLC plate. It is best practice to make three spots: the starting material (SM), the crude reaction mixture (RM), and a "co-spot" containing both SM and RM.[9] This helps to definitively track the consumption of starting material.
-
Develop the Plate: Place the plate in a sealed chamber containing a pre-equilibrated solvent system. Start with a moderately polar system, such as 20% Ethyl Acetate in Hexanes .
-
Visualize: Once the solvent front reaches near the top, remove the plate, mark the solvent front, and let it dry. Visualize under a UV lamp (254 nm) and then with a chemical stain if necessary.
-
Analyze and Iterate:
-
Calculate the Rf value for your target compound.
-
If the Rf is too low, increase the polarity (e.g., 30% or 40% Ethyl Acetate).
-
If the Rf is too high, decrease the polarity (e.g., 10% Ethyl Acetate).
-
The goal is an Rf value of approximately 0.3-0.4 with clear separation from all major impurities.[9]
-
Recommended Starting Conditions
The following table summarizes recommended starting points for both TLC and column chromatography.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard, effective for most moderately polar organic compounds.[6] |
| Mobile Phase (TLC) | Start with 20-30% Ethyl Acetate in Hexanes. Also test Dichloromethane in Hexanes. | These solvent systems offer good selectivity for a wide range of compounds and are staples in organic synthesis.[7] |
| Mobile Phase (Column) | Use the solvent system that provided an Rf of 0.3-0.4 on TLC. | This Rf range provides the optimal balance between separation efficiency and elution time in flash column chromatography.[9] |
| Column Loading | Dry loading is recommended. | For compounds that may have limited solubility in the non-polar mobile phase, adsorbing the crude material onto a small amount of silica or Celite and adding it to the top of the column prevents precipitation and improves band sharpness.[11] |
Protocol 2: Flash Column Chromatography Purification
This workflow outlines the purification process from column packing to product isolation.
Caption: Step-by-step workflow for flash column chromatography.
References
-
Membrane Solutions. (n.d.). Column Chromatography. Retrieved from [Link]
-
Thieme. (2021). Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Retrieved from [Link]
-
MDPI. (n.d.). Table of contents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,5-dibenzoyl-1,3-dithiole-1-thione. Retrieved from [Link]
-
ResearchGate. (2022). [2][6]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ResearchGate. (2008). 3H-1,2-Dithiole-3-thione derivatives as novel solvatochromic dyes. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2023, June 4). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence [Video]. YouTube. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography) [Video]. YouTube. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Column Chromatography - Membrane Solutions [membrane-solutions.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. youtube.com [youtube.com]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Stability & Handling of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Product: 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one CAS Registry Number: 66635-71-0 (analogous to thione 132765-35-6) Common Application: Precursor for Tetrathiafulvalene (TTF) derivatives, specifically BEDT-TTF (ET).
Executive Summary
Welcome to the Technical Support Center. This guide addresses the stability profile of This compound .
Crucial Insight: This molecule is chemically engineered to be "metastable." The cyanoethyl groups function as protecting groups for the dithiolate dianion. They are designed to be removed via a Retro-Michael addition mechanism upon exposure to base. Therefore, the primary stability issue users encounter is unintended deprotection caused by trace basicity in solvents or glassware.
Part 1: Diagnostic Troubleshooting Guide
Issue 1: The solution turned yellow/orange and formed a precipitate.
Diagnosis: Unintended Base-Promoted Decomposition. Technical Explanation: The 2-cyanoethyl group is labile. In the presence of even weak bases (e.g., amine impurities in DMF, alkaline residue on glassware), the molecule undergoes a Retro-Michael elimination, releasing acrylonitrile and generating the dithiolate anion. This anion is highly reactive and susceptible to oxidation (forming disulfides) or polymerization, leading to color change and precipitation.
Corrective Actions:
-
Check Solvent Purity: If using DMF or DMAc, ensure they are free of amine impurities (dimethylamine). Use "Anhydrous" or "HPLC" grade solvents stored under argon.
-
Glassware Protocol: Acid-wash glassware (1N HCl rinse followed by distilled water and acetone) to neutralize surface alkalinity from detergents.
-
Stabilization: For long-term storage in solution, add a trace amount of weak acid (e.g., 0.01% acetic acid) to suppress the elimination pathway.
Issue 2: The compound is not dissolving or requires heating.
Diagnosis: Incorrect Solvent Selection leading to thermal degradation. Technical Explanation: The molecule is lipophilic and poorly soluble in protic solvents (water, methanol). While heating improves solubility, temperatures above 60°C in non-degassed solvents accelerate oxidative degradation of the thioether linkages.
Solvent Compatibility Table:
| Solvent Class | Suitability | Notes |
| Chlorinated (CHCl₃, CH₂Cl₂) | Excellent | Best for stability. Acidic nature of CHCl₃ stabilizes the cyanoethyl group. |
| Polar Aprotic (DMSO, DMF) | Good (with caution) | Excellent solubility, but commercial grades often contain basic amine impurities. |
| Protic (Water, Alcohols) | Poor | Insoluble. Nucleophilic alcohols can attack the carbonyl at high temps. |
| Basic (Pyridine, Et₃N) | CRITICAL FAILURE | Causes immediate deprotection and polymerization. |
Issue 3: Purity analysis (HPLC) shows "ghost" peaks increasing over time.
Diagnosis: Thioether Oxidation (Sulfoxide formation).
Technical Explanation: The sulfur atoms in the side chains are susceptible to oxidation to sulfoxides (
Corrective Actions:
-
Storage: Store solid powder at -20°C under inert gas (Argon/Nitrogen).
-
Solution Handling: Degas solvents (sparging with
for 15 mins) before dissolution. -
Analysis: Run HPLC with a slightly acidic mobile phase (0.1% Formic acid) to prevent on-column degradation.
Part 2: Mechanistic Visualization
Understanding the degradation pathway is the key to preventing it. The diagram below illustrates the Retro-Michael Elimination , which is the primary cause of instability in solution.
Figure 1: The Retro-Michael decomposition pathway. Base triggers the release of acrylonitrile, leaving a reactive thiolate that rapidly degrades if not immediately trapped by an alkylating agent.
Part 3: Frequently Asked Questions (FAQ)
Q: Can I use ultrasonication to dissolve the compound? A: Yes, but with strict temperature control. Sonication generates local hotspots. Use a water bath with ice to keep the bulk temperature below 25°C. Extended sonication in DMF can generate amines via solvent degradation, triggering the base-instability issue described above.
Q: I want to convert this to the dithiolate dianion intentionally (for BEDT-TTF synthesis). What is the standard protocol? A: To perform this controllably:
-
Dissolve the precursor in anhydrous methanol/THF.
-
Add a stoichiometric amount of Sodium Ethoxide (NaOEt) or Cesium Hydroxide (CsOH) under inert atmosphere.
-
Critical: The reaction releases acrylonitrile. Do not store the intermediate; add your alkylating agent (e.g., 1,2-dibromoethane) immediately.
Q: Why does the melting point of my sample differ from the literature value (approx. 121-123°C)? A: Low melting points usually indicate partial oxidation to sulfoxides or trapped solvent in the crystal lattice. Recrystallization from Acetonitrile/Isopropyl Alcohol is recommended, but ensure the Acetonitrile is acid-free.
References
-
PubChem. (n.d.).[1][2] this compound (CID 4260353).[1] National Library of Medicine. Retrieved from [Link]
- Svenstrup, N., & Becher, J. (1995). The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Synthesis, 1995(03), 215-235. (Foundational review on dithiol-2-one/thione chemistry and cyanoethyl deprotection).
-
Organic Syntheses. (1992). Synthesis of BEDT-TTF from 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione. Organic Syntheses, Coll. Vol. 8, p.546. Retrieved from [Link] (Describes the analogous thione deprotection mechanism).
- Simmons, H. E., et al. (1960). The Retro-Michael Reaction. Chemical Reviews.
Sources
Technical Support Center: Cyanoethylthio Compounds Under Acidic Conditions
Welcome to the technical support center for handling 2-cyanoethyl thioethers and related compounds. This guide is designed for researchers, chemists, and drug development professionals who utilize the 2-cyanoethyl group as a thiol protecting group and encounter challenges with its stability and removal under acidic conditions. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting for experiments gone awry, and validated protocols to ensure the integrity of your work.
Understanding the Core Problem: The Duality of the Cyanoethyl Group
The 2-cyanoethyl moiety is a widely used protecting group for thiols due to its ease of installation and general stability. However, its lability under certain acidic and basic conditions presents a significant experimental challenge. The core degradation pathway of concern for researchers using acidic conditions is typically not the primary intended reaction. While strong bases readily cleave the thioether via a β-elimination mechanism, acidic conditions can lead to hydrolysis of the nitrile group itself. This can result in unintended side products, incomplete reactions, and purification difficulties. This guide will focus exclusively on the challenges and mechanisms associated with acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for a 2-cyanoethyl thioether under acidic conditions?
Under acidic conditions, the primary degradation pathway is the hydrolysis of the terminal nitrile group to a carboxylic acid.[1][2] This reaction proceeds in two main steps: first, the nitrile is hydrolyzed to a primary amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, releasing ammonia. The thioether linkage itself is generally stable to acid-catalyzed hydrolysis.
Q2: My goal is to remove the cyanoethyl group. Why isn't acid the right choice?
While acids catalyze hydrolysis of the nitrile, they do not typically cleave the sulfur-carbon bond to deprotect the thiol. The standard and most efficient method for removing the 2-cyanoethyl group is via a base-catalyzed β-elimination reaction.[3][4] Using acid with the intent to deprotect the thiol will lead to the formation of S-(2-carboxyethyl) substituted thiol, not the free thiol.
Q3: What are the main byproducts I should expect when my cyanoethylthio compound is exposed to acid?
The primary byproduct will be the corresponding thioether with a propanoic acid moiety instead of a nitrile. Depending on the reaction conditions and the complexity of the starting material, you may also observe the intermediate amide.
| Starting Material (General Structure) | Intermediate Product | Final Acid Degradation Product |
| R-S-CH₂CH₂CN | R-S-CH₂CH₂CONH₂ | R-S-CH₂CH₂COOH |
Q4: At what pH does significant nitrile hydrolysis begin to occur?
Significant hydrolysis of nitriles to carboxylic acids typically requires strong acidic conditions (e.g., concentrated HCl or H₂SO₄) and often elevated temperatures.[2] The rate is highly dependent on the specific substrate, temperature, and acid concentration. Mildly acidic conditions (pH 3-6) at room temperature are generally considered safe for the cyanoethyl group over short-to-moderate time scales, but stability should always be empirically tested for your specific molecule.
Visualizing the Acidic Degradation Pathway
The following diagram illustrates the step-wise hydrolysis of a 2-cyanoethyl thioether under acidic conditions.
Caption: Acid-catalyzed hydrolysis of a 2-cyanoethyl thioether.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Unexpected Peaks in LC-MS/HPLC After Acidic Workup
-
Problem: After performing a reaction on another part of the molecule under acidic conditions (e.g., removing a Boc group), you observe new, more polar peaks in your analytical trace that correspond to an increase in mass of +17 or +18 Da.
-
Probable Cause: You are observing the partial or complete hydrolysis of the cyanoethyl group. The +17 Da mass shift corresponds to the formation of the amide intermediate (R-CN -> R-CONH₂), and the +18 Da shift corresponds to the final carboxylic acid (R-CN -> R-COOH).
-
Suggested Solution & Causality:
-
Reduce Acidity: If possible, use a milder acid or a shorter reaction time. For example, if using TFA (trifluoroacetic acid) for deprotection, consider reducing the concentration or running the reaction at 0°C to slow the rate of nitrile hydrolysis.
-
Change Protective Group Strategy: If the desired reaction requires harsh acidic conditions, the 2-cyanoethyl group may not be suitable. Consider a more acid-stable thiol protecting group, such as a trityl (Tr) or tert-butyl (tBu) thioether, depending on the overall synthetic plan.[5]
-
Self-Validation: Run a control experiment with your starting material under the exact acidic conditions but without the other reagents. Monitor by LC-MS over time to quantify the rate of hydrolysis. This will confirm that the degradation is a result of the conditions and not an unexpected side reaction.
-
Scenario 2: Low Yield of Thiol After Attempted Deprotection with Acid
-
Problem: You have treated your S-cyanoethylated compound with strong acid, expecting to get a free thiol (R-SH), but the yield is negligible, and you have recovered modified starting material.
-
Probable Cause: This is a fundamental misunderstanding of the deprotection mechanism. As detailed in the FAQs, acid does not cleave the S-C bond; it modifies the nitrile. The standard deprotection proceeds via a base-catalyzed β-elimination.
-
Suggested Solution & Causality:
-
Use a Base: The correct procedure is to use a suitable base to induce elimination of acrylonitrile. Common conditions include using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an organic solvent or aqueous ammonia.[3] The basic conditions allow for the abstraction of the proton alpha to the nitrile, initiating the elimination cascade.
-
Workflow Correction: If you have already treated your material with acid and formed the carboxylic acid (R-S-CH₂CH₂COOH), you will not be able to deprotect it using the standard β-elimination conditions, as the electron-withdrawing character of the activating group has been lost. The material would have to be considered a loss, or a different, more complex cleavage strategy would be required.
-
Caption: Troubleshooting decision workflow.
Protocols
Protocol 1: Control Experiment for Stability Testing
This protocol is designed to validate the stability of your specific 2-cyanoethyl thioether under proposed acidic conditions.
-
Setup: In three separate vials, dissolve 1-2 mg of your substrate in the chosen reaction solvent.
-
Control: To Vial 1, add no acid. This is your t=0 reference.
-
Test Condition: To Vials 2 and 3, add the acid to be used in your main experiment at the desired concentration and temperature.
-
Time Points:
-
Immediately quench, dilute, and inject the contents of Vial 1 into an LC-MS or HPLC-UV system.
-
After 50% of the planned reaction time, quench Vial 2 (e.g., with a mild base like NaHCO₃ solution) and analyze.
-
After 100% of the planned reaction time, quench Vial 3 and analyze.
-
-
Analysis: Compare the chromatograms. Look for the appearance of new peaks corresponding to the masses of the amide (+17 Da) and carboxylic acid (+18 Da) byproducts. If the area of the byproduct peaks is >5%, the conditions may be too harsh for your substrate.
Protocol 2: Standard (Non-Acidic) Deprotection of a 2-Cyanoethyl Thioether
This protocol describes the correct, base-catalyzed method for thiol deprotection.
-
Dissolution: Dissolve the 2-cyanoethyl protected compound in a suitable aprotic solvent like acetonitrile or DMF (1.0 eq).
-
Reagent Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (approx. 1.5 eq) dropwise to the solution at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours. The product will be more polar if it contains a free thiol.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate and wash with a weak acid (e.g., 5% citric acid solution) to remove the DBU. Wash further with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting free thiol by flash column chromatography as required. Note that free thiols can be susceptible to air oxidation to form disulfides.[6] It is often advisable to work under an inert atmosphere (N₂ or Ar) and use degassed solvents.
References
- Bolli, M. H., & Giese, B. (1993). A New Protecting Group for the Guanidino Function of Arginine. Helvetica Chimica Acta, 76(4), 1733-1743.
- Egholm, M., et al. (1992). Peptide nucleic acids (PNA). Oligonucleotide analogues with an achiral peptide backbone. Journal of the American Chemical Society, 114(5), 1895-1897. (Illustrates use of cyanoethyl groups in oligonucleotide synthesis).
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Provides context on various protecting groups used in synthesis).
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. (A standard textbook on protecting group chemistry, including those for thiols).
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]
- Ravikumar, V. T., Cheruvallath, Z. S., & Cole, D. L. (1997). A new procedure for rapid deprotection of synthetic oligodeoxynucleotides. Nucleosides & Nucleotides, 16(7-9), 1709-1712.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive guide on protecting groups).
- Yang, Y. C., Ward, J. R., & Luteran, T. (1986). Hydrolysis of mustard derivatives in aqueous acetone-water and ethanol-water mixtures. The Journal of Organic Chemistry, 51(14), 2756-2759.
Sources
- 1. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
managing impurities in 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one synthesis
Technical Support Center: 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one Synthesis
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Management & Process Optimization[1][2]
Diagnostic Workflow & Synthesis Overview
You are likely synthesizing This compound (Target B ) via one of two pathways. The most common high-purity route involves the transchalcogenation of the corresponding thione (Precursor A ).[1][2][3]
The Core Challenge: This synthesis is plagued by three specific impurity classes:
-
Red/Orange Tars: Residual trithiocarbonates or polymerization of acrylonitrile side-products.[1][2][3]
-
Incomplete Conversion: Contamination with the starting thione (yellow) in the final one (white/off-white).[1][2][3]
-
Hydrolysis Products: Amides formed from the nitrile group under uncontrolled pH.[1][2][3]
Interactive Diagnostic Map
Figure 1: Diagnostic decision tree for identifying impurity origins based on physical observation and spectral data.
Critical Process Modules (The "Happy Path")
To manage impurities, you must control the two critical phases of synthesis.[1][2]
Phase 1: The Alkylation (Creating the "Wings")
Reaction: 1,3-dithiole-2-thione-4,5-dithiolate (Zinc complex or salt) + 3-bromopropionitrile.[1][2][3]
The Trap: The reagent, 3-bromopropionitrile, is prone to elimination (forming acrylonitrile) rather than substitution if the reaction temperature is too high or the base is too strong.[1][3] Acrylonitrile then polymerizes, creating the dreaded "red tar" that is difficult to remove.[1][2]
Protocol for Purity:
-
Solvent: Use Acetonitrile (MeCN) or DMF.[1][2][3] MeCN is preferred for easier workup.[1][2][3]
-
Temperature: Maintain 0°C to 5°C during addition. Do not let it exceed room temperature.[1][2][3]
-
Stoichiometry: Use a slight excess of alkyl halide (2.2 eq), but no more.
-
Quenching: Pour into ice water. The product (Thione form) should precipitate as a yellow solid.[1][2][3] If it oils out, your solvent contained too much DMF or the product is impure.[1][2]
Phase 2: The Transchalcogenation (C=S to C=O)
Reaction: Thione precursor + Mercuric Acetate (
The Trap: Incomplete conversion leaves the yellow thione mixed with the white ketone.[1][2][3] These co-crystallize and are nearly impossible to separate by standard recrystallization due to structural similarity.[1][2][3]
Protocol for Purity:
-
Solvent: Chloroform/Acetic Acid (3:1 ratio).
-
Reagent: Use 2.5 equivalents of
. The excess is crucial to drive the equilibrium to completion.[1][2][3] -
Filtration: The byproduct is insoluble
(black).[1][2][3] You must filter this through a Celite pad while hot or well-suspended to avoid trapping your product.[1][2][3] -
Neutralization: Wash the organic phase with saturated
to remove acetic acid.[1][2][3] Residual acid catalyzes hydrolysis of the nitrile groups.[1][2][3]
Impurity Management Table
| Impurity Type | Physical Sign | Origin (Causality) | Removal Strategy |
| Residual Thione (Starting Material) | Product is yellow; 13C NMR peak at ~211 ppm.[1][2][3] | Incomplete transchalcogenation; old | Do not recrystallize yet. Re-dissolve in |
| Poly-acrylonitrile | Sticky, red/brown gum; insoluble in ether.[1][2][3] | Elimination of HBr from 3-bromopropionitrile due to high temp or strong base.[1][2][3] | Triturate crude solid with cold Methanol or Diethyl Ether.[1][2][3] The polymer is often insoluble in MeOH, while the product is slightly soluble (wash carefully).[1][2] |
| Monosubstituted Dithiolate | Complex NMR (asymmetry); lower melting point.[1][2][3] | Insufficient alkylating agent; oxidation of dithiolate to disulfide before alkylation.[1][2][3] | Recrystallization: Use Acetonitrile or Ethanol/Chloroform.[1][2][3] This impurity is more soluble than the bis-substituted target.[1][2][3] |
| Amide Derivative | IR shows broad -OH/-NH bands; new carbonyl peak.[1][2][3] | Hydrolysis of -CN group due to acidic workup or high heat in water.[1][2][3] | Difficult to separate. Prevent by neutralizing acid washes immediately with bicarbonate.[1][2][3] |
Troubleshooting FAQs
Q1: My product turned into a dark oil upon adding water. How do I recover the solid?
-
Cause: This usually indicates the presence of DMF (if used) holding the product in solution, or significant polymerization impurities lowering the melting point.[1][2]
-
Fix: Decant the water. Dissolve the oil in a minimal amount of Dichloromethane (DCM) .[1][2][3] Wash with water (3x) to remove DMF.[1][2][3] Dry over
, evaporate, and then triturate the residue with cold methanol. Scratch the flask with a glass rod to induce crystallization.[1][2][3]
Q2: Can I use Nitric Acid instead of Mercuric Acetate for the C=S to C=O conversion?
-
Answer: Yes, but with caution. Fuming
can oxidize the sulfur atoms in the ring or the thioether chains to sulfoxides/sulfones.[1][2] -
Recommendation: Stick to
for high-value intermediates. If you must use acid, use diluted and monitor strictly by TLC to stop exactly when the yellow spot disappears.[1][2]
Q3: The melting point is lower than the literature value (84-87°C). Why?
-
Answer: The most common cause is disulfide formation .[1][2][3] If the dithiolate dianion oxidized before alkylation, you get oligomers.[1][2]
-
Check: Run a TLC.[1][2][3] If you see a spot remaining at the baseline or streaking, you have oligomers.[1][2] Recrystallize from Acetonitrile .
Q4: Is the product light-sensitive?
-
Answer: The thione (precursor) is relatively stable, but the one (target) and the cyanoethyl chains can degrade under intense UV, leading to darkening.[1][2] Store in amber vials under Argon.
Synthesis Logic & Pathway
The following diagram illustrates the specific pathway and where the impurities are introduced.
Figure 2: Synthetic pathway highlighting critical control points for impurity generation.
References
-
Becher, J., et al. (1995).[1][2] Synthesis of 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione and related derivatives. This is the foundational protocol for cyanoethyl-protected dithiolates.
-
Svenstrup, N., & Becher, J. (1995).[1][2] The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). A comprehensive review covering the alkylation and transchalcogenation mechanisms.
-
Simmons, H. E., et al. (1962).[1][2] Thiacyanocarbons.[1][2][3] Mechanism of the reaction of carbon disulfide with sodium cyanide. Provides background on the polymerization of nitrile-containing sulfur species (the "red tar" mechanism).[1][2][3]
-
Müller, H., & Bourcet, L. (2021).[1][2][4] [1,3]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. While focusing on TPD, this paper details the modern safety protocols for replacing Mercury in dithiole-one synthesis, though Mercury remains the gold standard for purity in the cyanoethyl derivative.[1][2]
Sources
Technical Support Center: Solubility Optimization for 1,3-Dithiol-2-One Derivatives
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SOL-DITHIOL-001
Introduction: The "Sulfur Stacking" Paradox
Welcome to the technical support hub for sulfur-rich heterocycles. You are likely here because your 1,3-dithiol-2-one derivative—potentially a precursor for tetrathiafulvalene (TTF) materials or a bioisostere in medicinal chemistry—is refusing to dissolve in standard solvents.
The Root Cause:
The 1,3-dithiol-2-one core is planar and electron-rich. These molecules exhibit strong intermolecular
This guide provides a tiered troubleshooting approach: Molecular Engineering (modifying the core), Process Chemistry (handling the existing compound), and Formulation (delivery systems).
Module 1: Chemical Engineering (The Design Phase)
User Question: My 1,3-dithiol-2-one core is active, but I cannot get it into aqueous media for biological assays. What functional groups should I append?
Scientist Response: You must disrupt the planar stacking or introduce high-polarity handles. Simple alkylation is often insufficient. We recommend three specific derivatization pathways based on your target application.
Strategy A: The "Trojan Horse" Amino Acid Coupling
Coupling your derivative with amino acids not only increases solubility via the zwitterionic backbone but also allows for uptake via specific transporters (e.g., PEPT1).
-
Mechanism: The amino acid side chain disrupts crystal packing, while the amine/carboxylic acid termini provide hydration shells.
-
Protocol Highlight: Use L-Alanine or L-Phenylalanine .[1]
-
Why? Research indicates that coupling 2-thioxo-1,3-dithiole derivatives with these amino acids using HBTU (coupling agent) significantly improves solubility while retaining bioactivity [1].[1]
-
Strategy B: PEGylation (Polyethylene Glycol Conjugation)
For extreme insolubility, PEG chains act as a "solubility sink."
-
Data Insight: Conjugating a low molecular weight PEG (5 kDa) to a lipophilic prodrug moiety can increase water solubility by up to 99-fold compared to the parent compound [2].
-
Implementation: Attach a short PEG-4 or PEG-8 chain to the 4 or 5 position of the dithiole ring via an ester or amide linkage.
Strategy C: Ionic Salt Formation
If your derivative has a latent acidic or basic site, salt formation is the most direct route.
-
For Carboxylic Acid Derivatives: Convert to the Sodium (Na+) or Meglumine salt.
-
For Amine Derivatives: Convert to the Mesylate or Hydrochloride salt.
-
Note: Avoid Sulfate salts initially as they can sometimes lead to "oiling out" with lipophilic cations.
-
Visualization: Structural Modification Logic Flow
Figure 1: Decision matrix for structural modification of 1,3-dithiol-2-one derivatives based on end-use requirements.
Module 2: Laboratory Handling (The Processing Phase)
User Question: I synthesized the compound, but it oils out during recrystallization or crashes out in the NMR tube. How do I purify and characterize it?
Scientist Response: 1,3-dithiol-2-ones are notorious for "oiling out" because their melting points are often depressed by impurities, and they prefer amorphous aggregation over crystallization.
Troubleshooting Guide: Recrystallization
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Solvent boiling point > Compound melting point; Impurities lowering MP. | Switch to a lower-boiling solvent system (e.g., Hexane/Acetone instead of Toluene). Scratch glass to induce nucleation.[2] |
| No Precipitation | Solution too dilute; Compound too soluble in "good" solvent. | Use Solvent Diffusion (Layering).[2] Dissolve in minimal DCM, carefully layer Hexane on top. Do not mix. |
| Amorphous Solid | Rapid cooling trapped impurities. | Re-heat and cool slowly in a Dewar flask or water bath (0.5°C/min drop). |
Standard Operating Procedure: Binary Solvent Recrystallization
Reference Protocol adapted from University of Rochester & ResearchGate data [3, 4].
-
Dissolution: Dissolve crude solid in the minimum amount of warm Acetone or THF (The "Good" solvent).
-
Tip: Avoid alcohols initially; dithiol-2-ones often have poor temperature-dependent solubility curves in ethanol.
-
-
Precipitation: Add Hexane (The "Bad" solvent) dropwise to the warm solution until a persistent cloudiness (turbidity) appears.
-
Clarification: Add 1-2 drops of the "Good" solvent to just clear the turbidity.
-
Crystallization: Remove from heat. Cover with a septum (vented with a needle). Allow to cool to room temperature undisturbed for 2 hours, then move to 4°C.
NMR Sample Preparation
If your compound shows broad peaks or precipitates in CDCl3:
-
The Issue: Aggregation via S···S interactions.
-
The Fix: Use DMSO-d6 or DMF-d7 . The high polarity disrupts the stacking. If heating is required, Tetrachloroethane-d2 is excellent for high-temperature NMR (up to 100°C) to break aggregates.
Module 3: Advanced Formulation (The Delivery Phase)
User Question: I cannot change the molecule, and I need to inject it. What are my formulation options?
Scientist Response: When chemical modification is impossible, you must rely on supramolecular hosts or prodrug strategies that release the parent molecule in vivo.
Technique 1: Cyclodextrin Complexation
The hydrophobic cavity of
-
Protocol: Stir the derivative with HP-
-CD (1:1 molar ratio) in water/methanol (10%) for 24 hours, then lyophilize.
Technique 2: Phosphate Ester Prodrugs
If your derivative has a hydroxyl group (or can be functionalized with a hydroxymethyl group), convert it to a Phosphate Ester .
-
Mechanism: Phosphate esters are highly water-soluble. Once in the body, alkaline phosphatases hydrolyze the ester, releasing the active lipophilic parent drug.
-
Evidence: This strategy is validated for antiviral prodrugs (e.g., Fosphenytoin, Fosamprenavir) to overcome "brick dust" insolubility [5].
Visualization: Recrystallization Solvent Decision Tree
Figure 2: Solvent selection guide for purification based on substituent polarity.
References
-
National Institutes of Health (PMC) . An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents. Available at: [Link]
-
National Institutes of Health (PMC) . The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available at: [Link]
-
University of Rochester . Tips and Tricks: Recrystallization Solvents. Available at: [Link]
-
ResearchGate . Synthesis of some 2-ylidene-1,3-dithiolanes. Available at: [Link]
-
ResearchGate . Prodrug strategies to overcome poor water solubility. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to Hole Transport Materials in Organic Electronics: The Incumbent PEDOT:PSS versus the Potential of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
In the rapidly advancing field of organic electronics, the performance and stability of devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) are critically dependent on the selection of appropriate interfacial layers. The hole transport layer (HTL) plays a pivotal role in facilitating the efficient extraction and transport of holes from the active layer to the anode while simultaneously blocking electrons. For years, the conductive polymer blend poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) has been the undisputed workhorse in this domain. Its commercial availability, solution processability, and excellent film-forming properties have made it a ubiquitous component in countless research publications and commercial applications.
However, the scientific community is in a constant pursuit of novel materials that can overcome the inherent limitations of PEDOT:PSS, such as its acidic nature which can degrade device components, and its morphological instability under certain conditions. This guide provides a comprehensive comparison between the well-established PEDOT:PSS and a lesser-known but potentially significant molecule, 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one. While PEDOT:PSS is a fully formulated conductive polymer dispersion, this compound is a versatile building block, offering a gateway to a new class of sulfur-rich organic semiconductors.[1] This guide will delve into the established performance of PEDOT:PSS and explore the prospective advantages that a dithiolene-based material could offer, supported by detailed experimental protocols for the characterization of such novel materials.
The Reigning Standard: PEDOT:PSS
PEDOT:PSS is an aqueous dispersion of two polymers: the conductive poly(3,4-ethylenedioxythiophene) (PEDOT) and the water-soluble polyelectrolyte poly(styrene sulfonate) (PSS).[2][3] The PSS component not only acts as a charge-balancing dopant for the PEDOT chains but also enables the dispersion of the otherwise insoluble PEDOT in water, making it compatible with various solution-based deposition techniques like spin coating, spray coating, and printing.[4][5]
Key Performance Characteristics of PEDOT:PSS
The widespread adoption of PEDOT:PSS as an HTL is attributed to a combination of favorable properties:
-
High Electrical Conductivity: The conductivity of PEDOT:PSS films can be readily tuned over several orders of magnitude, typically from 10⁻⁵ S/cm to over 1000 S/cm, through various post-treatment methods involving organic solvents or acids.[6] This high conductivity is crucial for efficient charge extraction and transport.
-
Excellent Optical Transparency: Thin films of PEDOT:PSS exhibit high transparency in the visible region of the electromagnetic spectrum, which is a critical requirement for its use in transparent electrodes for solar cells and displays.[1]
-
Suitable Work Function: The work function of PEDOT:PSS is typically in the range of 4.8-5.2 eV, which aligns well with the highest occupied molecular orbital (HOMO) levels of many organic semiconductor materials used in the active layers of OPVs and OLEDs, facilitating efficient hole injection/extraction.
-
Good Film-Forming Properties: Being a polymer dispersion, PEDOT:PSS readily forms smooth and uniform thin films over large areas using simple solution-processing techniques.[4]
The Drawbacks of PEDOT:PSS
Despite its numerous advantages, PEDOT:PSS is not without its flaws:
-
Acidity: The PSS component makes the PEDOT:PSS dispersion highly acidic (pH ~2-3). This acidity can lead to the corrosion of underlying transparent conductive oxides like indium tin oxide (ITO) and can also induce degradation of the active layer materials over time, thereby limiting the long-term stability of the devices.
-
Hygroscopic Nature: PSS is hygroscopic, meaning it readily absorbs moisture from the ambient environment. This can lead to changes in the morphology and conductivity of the PEDOT:PSS film, contributing to device instability.[7]
-
Morphological Instability: The phase segregation between the conductive PEDOT-rich grains and the insulating PSS matrix can be influenced by environmental factors such as humidity and temperature, leading to performance degradation.
A Potential Challenger: The Dithiolene Building Block
In the quest for alternatives to PEDOT:PSS, researchers are exploring a wide array of organic molecules and polymers. One such molecule of interest is This compound . While this specific molecule has not been extensively studied as a standalone HTL material, its core chemical structure, the 1,3-dithiol-2-one moiety, is a precursor to a class of compounds known as dithiolenes, which have shown significant promise in the field of molecular electronics.
The Prospective Advantages of a Dithiolene-Based System
The potential of this compound lies in its use as a monomer or a building block for the synthesis of novel conductive polymers or small molecules. The dithiolene core is known for its ability to form stable radical ions and to coordinate with metal ions, leading to materials with interesting electronic and optical properties.
A hypothetical HTL material derived from this compound could offer several advantages over PEDOT:PSS:
-
Tunable Electronic Properties: The electronic properties of dithiolene-based materials can be fine-tuned through chemical modification of the peripheral groups. The cyanoethylthio groups in the parent molecule provide handles for further chemical reactions, allowing for the synthesis of a library of materials with tailored HOMO/LUMO levels and work functions.
-
Enhanced Stability: By designing a material that is inherently conductive without the need for an acidic dopant like PSS, the issues of corrosivity and hygroscopicity associated with PEDOT:PSS could be circumvented, potentially leading to devices with improved long-term stability.
-
Defined Molecular Structure: As a small molecule or a polymer with a well-defined repeating unit, a dithiolene-based material could offer better control over morphology and intermolecular packing compared to the complex blend of PEDOT:PSS. This could lead to more reproducible device performance.
It is crucial to emphasize that these are prospective advantages . Significant research and development are required to synthesize and characterize materials derived from this compound and to evaluate their performance in actual organic electronic devices.
Head-to-Head: A Comparative Overview
The following table provides a conceptual comparison between PEDOT:PSS and a hypothetical HTL material derived from this compound.
| Property | PEDOT:PSS | Hypothetical Dithiolene-Based Material |
| Material Type | Conductive Polymer Dispersion | Small Molecule or Polymer |
| Conductivity | High (tunable with additives) | Potentially high (dependent on molecular design) |
| Transparency | High | Potentially high (dependent on molecular design) |
| Work Function | ~4.8-5.2 eV | Tunable through chemical synthesis |
| Processing | Solution-processable (aqueous) | Potentially solution-processable (organic solvents) |
| Stability | Limited by acidity and hygroscopicity | Potentially high (non-acidic, less hygroscopic) |
| Maturity | Commercially available, well-established | Research and development stage |
Experimental Protocols for Characterization of Novel HTL Materials
To rigorously evaluate the potential of a new HTL material like one derived from this compound, a series of standardized characterization techniques must be employed. The following protocols provide a roadmap for such an evaluation.
Thin Film Fabrication and Morphological Characterization
Objective: To prepare uniform thin films of the novel material and to characterize their surface morphology.
Methodology:
-
Solution Preparation: Dissolve the synthesized material in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.
-
Substrate Cleaning: Sequentially clean ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the surface wettability.
-
Spin Coating: Dispense the prepared solution onto the cleaned ITO substrate and spin-coat at a speed of 2000-4000 rpm for 60 seconds.
-
Annealing: Anneal the coated substrate on a hotplate at a temperature optimized for the specific material (e.g., 80-120 °C) for 10 minutes to remove residual solvent.
-
Atomic Force Microscopy (AFM): Characterize the surface topography and roughness of the film using AFM in tapping mode.
Device Fabrication and Performance Testing
Objective: To evaluate the performance of the novel material as an HTL in an organic solar cell.
Methodology:
-
HTL Deposition: Deposit the novel HTL material onto a cleaned ITO substrate as described in Protocol 1.
-
Active Layer Deposition: Spin-coat a solution of a donor-acceptor bulk heterojunction material (e.g., P3HT:PCBM) onto the HTL.
-
Cathode Deposition: Thermally evaporate a low work function metal (e.g., Ca/Al or LiF/Al) through a shadow mask to define the device area.
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
Extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
-
Stability Testing
Objective: To assess the long-term operational stability of the device.
Methodology:
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to prevent degradation from moisture and oxygen.
-
Accelerated Aging: Store the encapsulated devices under continuous illumination (e.g., 1 sun) at an elevated temperature (e.g., 65 °C) in an environmental chamber.
-
Performance Monitoring: Periodically measure the J-V characteristics of the devices to track the degradation of the photovoltaic parameters over time. [8]
Conclusion
PEDOT:PSS has undeniably been a cornerstone of organic electronics, enabling significant progress in the field. Its ease of use and reliable performance have made it the go-to HTL material for researchers and engineers alike. However, its inherent drawbacks, particularly its acidity and hygroscopicity, present significant challenges for the long-term stability of organic electronic devices.
The exploration of new materials is therefore not just an academic exercise but a crucial step towards the commercial viability of organic electronics. While this compound is currently more of a chemical curiosity than a proven performer in this context, its dithiolene core represents a promising platform for the design of novel HTL materials. The synthetic versatility of this building block could allow for the creation of materials with tailored electronic properties and improved stability, addressing the key limitations of PEDOT:PSS.
The path from a promising molecule to a high-performance material is long and requires rigorous and systematic investigation. The experimental protocols outlined in this guide provide a framework for such an investigation. It is through such dedicated research that the field of organic electronics will continue to evolve, moving beyond the current standards and unlocking the full potential of this exciting technology.
References
- Kim, H., Nam, S., Jeong, J., Lee, S., Seo, J., Han, H., & Kim, Y. (2014). Organic solar cells based on conjugated polymers : History and recent advances. Korean Journal of Chemical Engineering, 31(7), 1095-1104.
- Grätzel, M. (2001). Photoelectrochemical cells.
- Scharber, M. C., & Sariciftci, N. S. (2013). Efficiency of bulk-heterojunction organic solar cells. Progress in Polymer Science, 38(12), 1929-1940.
- Hösel, M., Angmo, D., & Krebs, F. C. (2013). 17 - Organic solar cells (OSCs). In O. Ostroverkhova (Ed.), Handbook of Organic Materials for Optical and (Opto)electronic Devices (pp. 473-507). Woodhead Publishing.
- Mitra, K. Y., Alalawe, A., Voigt, S., Boeffel, C., & Baumann, R. R. (2018). Manufacturing of all inkjet-printed organic photovoltaic cell arrays and evaluating their suitability for flexible electronics. Micromachines (Basel), 9(12).
- Tian, Y., et al. (2020). Diverse molecular structures employed as HTL and electron transporting layers (ETLs) to minimize energy losses in non-fullerene OSCs. Journal of Materials Chemistry A, 8(34), 17358-17387.
- Palilis, L. C., et al. (2020). The relationship between the optoelectronic and physical properties of inorganic materials and their functionality at the interface.
- Gusain, A., et al. (2019). The physical mechanisms involved with the interfacial issues and the routes adopted to address them.
- Amollo, T. O., et al. (2020).
- Wu, Z., et al. (2021). The impact of nanotechnology and nanomaterials in manufacturing multifunctional interfacial layers to enhance OSCs' performance. Nano Energy, 88, 106253.
- Huang, W., et al. (2019). The feasibility of tuning the optical and electrical properties of solution-processed ternary oxides, as potential carrier transports layers, from the large range of crystal.
-
KP Technology. (n.d.). The Kelvin Probe. Retrieved from [Link]
- Nardes, A. M., Kemerink, M., & Janssen, R. A. J. (2007). The Origin of the High Conductivity of Poly(3,4-ethylenedioxythiophene)−Poly(styrenesulfonate) (PEDOT−PSS) Plastic Electrodes.
- Pron, A., Gawrys, P., Zagorska, M., Djurado, D., & Demadrille, R. (2010). Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques. Chemical Society Reviews, 39(7), 2577-2632.
- Inal, S., et al. (2014). Solvent-induced changes in PEDOT:PSS films for organic electrochemical transistors.
- Jung, B. J., et al. (2011). Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. Chemical Reviews, 111(5), 3358-3406.
-
BioLogic Learning Center. (2025). SKP101: An Introduction to Scanning Kelvin Probe. Retrieved from [Link]
-
A Quick and Facile Solution-Processed Method for PEDOT:PSS Transparent Conductive Thin Film. (2025). ResearchGate. Retrieved from [Link]
-
Fabrication and Characterization of Organic Light Emitting Diode Using FTO/Pentacene as Bilayer Anode. (n.d.). TSI Journals. Retrieved from [Link]
- Zhang, Y., Zhu, W., & Borca-Tasciuc, T. (2020). Thermal conductivity measurements of thin films by non-contact scanning thermal microscopy under ambient conditions. Nanoscale, 13(1), 179-190.
- Katz, E. A., et al. (2015). Accelerated stability testing of organic photovoltaic materials with concentrated sunlight. arXiv preprint arXiv:1506.01319.
-
UCSD Nanofabrication. (n.d.). Thermal Conductivity Measurement of Thin Film Samples for Electronics and Engineering Applications. Retrieved from [Link]
- Lin, Y. C., et al. (2022). The Mechanism of PEDOT:PSS Films with Organic Additives. Polymers, 14(16), 3274.
- Lattante, S. (2018). The path to ubiquitous organic electronics hinges on its stability.
- Wang, Z., et al. (2021). Characterization of metal-organic frameworks by transmission electron microscopy.
-
Improving Kelvin probe work function measurement reliability. (n.d.). OSTI.GOV. Retrieved from [Link]
- Al-Asbahi, B. A., et al. (2016). Fabrication and Characterization of Organic Light-Emitting Diodes Using Zinc Complexes as Hole-Blocking Layer. Journal of Nanoscience and Nanotechnology, 16(12), 12725-12730.
- Michalska, A., et al. (2024). Poly(3,4-ethylenedioxythiophene) and Poly(3-octylthiophene-2,5-diyl)
- Wang, Z., et al. (2010). Thermal conductivity measurement of thin films by a dc method. Review of Scientific Instruments, 81(11), 114901.
- Katz, H. E., et al. (2011). Recent Progress in Organic Electronics: Materials, Devices, and Processes. Accounts of Chemical Research, 44(7), 549-559.
- Llordes, A., et al. (2018). Solution-Processed Interfacial PEDOT:PSS Assembly into Porous Tungsten Molybdenum Oxide Nanocomposite Films for Electrochromic Applications. ACS Applied Materials & Interfaces, 10(11), 9641-9650.
-
Microtrac. (n.d.). Stability Tests for Electronics Applications. Retrieved from [Link]
- Jönsson, S. K. M., et al. (2003). The Origin of the High Conductivity of Poly(3,4-ethylenedioxythiophene)−Poly(styrenesulfonate) (PEDOT−PSS) Plastic Electrodes.
-
Wikipedia. (n.d.). Kelvin probe force microscope. Retrieved from [Link]
- Study on the Thermodynamic Stability of the Organic Dielectrics in the Photovoltaic Cell. (2021).
-
Electrical Conductivity Measurements of Thin Films. (2020, December 4). YouTube. Retrieved from [Link]
-
Thermal Conductivity Measurement of Thin Film Samples for Electronics and Engineering Applications. (n.d.). UCSD Nanofabrication. Retrieved from [Link]
- Inal, S., et al. (2014). Solvent-induced changes in PEDOT:PSS films for organic electrochemical transistors.
Sources
- 1. Hole transport layers in organic solar cells: A review | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The path to ubiquitous organic electronics hinges on its stability | Journal of Materials Research | Cambridge Core [cambridge.org]
- 8. arxiv.org [arxiv.org]
Comparative Guide: Electron Donor Architectures in Organic Sensitizers
Topic: Comparative Study of Electron Donor Moieties in Metal-Free Organic Sensitizers for Dye-Sensitized Solar Cells (DSSCs)
Executive Summary
Audience: Senior Application Scientists, Materials Chemists, and Drug Development Professionals transitioning to Optoelectronics.
This guide evaluates the three dominant electron donor classes—Triphenylamine (TPA) , Carbazole , and Indoline —used in Donor-
The "Drug Design" Analogy:
For professionals in drug development, view the D-
-
The Donor (D): Acts as the "pharmacophore’s" lipophilic tail, modulating solubility and preventing aggregation (similar to bioavailability optimization).
-
The
-Bridge: Functions as the linker, determining the electronic communication distance. -
The Acceptor (A): Acts as the binding group (warhead), anchoring to the TiO
surface.
Part 1: Mechanistic Foundation & Causality
The choice of electron donor is not merely about light absorption; it controls the regeneration kinetics and recombination suppression .
-
HOMO Level Alignment: The donor's oxidation potential must be sufficiently positive (vs. NHE) to ensure rapid regeneration by the electrolyte (typically
or ), yet negative enough to maximize the Open-Circuit Voltage ( ). -
Steric Bulk & Aggregation: Planar donors (like unmodified Carbazole) promote
- stacking, leading to self-quenching and reduced efficiency. Non-planar "propeller" structures (like TPA) prevent this, acting as a "molecular umbrella" over the TiO surface to block electrolyte access and retard recombination.
Diagram 1: The Electron Transfer & Regeneration Cycle
This diagram illustrates the kinetic competition between electron injection, regeneration, and recombination, highlighting the donor's critical role.
Figure 1: Kinetic pathway of charge transfer. The Donor moiety governs the "Regeneration" rate and physically blocks the "Recombination" pathway.
Part 2: Comparative Analysis of Donor Architectures
Class A: Triphenylamine (TPA) Derivatives [1]
-
Status: The Industry Standard (e.g., D35, Y123).
-
Structural Feature: Propeller-shaped 3D geometry.
-
Mechanism: The non-planar structure prevents dye aggregation on the TiO
surface. It creates a hydrophobic shield that repels the electrolyte, significantly reducing electron recombination (dark current). -
Performance: Excellent stability and high
.[2][3] -
Key Example: Y123 . When paired with Cobalt electrolytes, TPA-based dyes yield efficiencies >10% due to the bulky donor preventing the bulky Cobalt mediator from recombining with the TiO
surface.
Class B: Carbazole Derivatives [4]
-
Status: The Conjugation Specialist (e.g., MK-2).
-
Structural Feature: Fused tricyclic system; more planar than TPA.
-
Mechanism: The planar nitrogen atom allows for better conjugation with the
-bridge, potentially improving intramolecular charge transfer (ICT). However, the planarity risks aggregation. -
Optimization: Must be functionalized with long alkyl chains (e.g., hexyl, octyl) to induce steric hindrance.
-
Performance: High thermal and chemical stability.[4] Often yields lower
than TPA unless heavily modified to prevent stacking.
Class C: Indoline & Phenothiazine
-
Status: The High-Absorber (e.g., D205).
-
Structural Feature: Indoline is a bicyclic structure; Phenothiazine contains sulfur and nitrogen in a "butterfly" conformation.
-
Mechanism: Indoline dyes exhibit exceptionally high Molar Extinction Coefficients (
) , often exceeding (vs. for Ru-dyes). This allows for thinner TiO films (2-4 ), which is advantageous for solid-state DSSCs where pore filling is difficult. -
Performance: Superior
(current density) but often lower stability and compared to TPA.
Part 3: Quantitative Performance Matrix
The following table synthesizes experimental data for representative dyes from each donor class under standard AM 1.5G conditions.
| Donor Class | Representative Dye | PCE ( | Primary Advantage | ||||
| TPA | Y123 [1] | 530 | 48,000 | 17.5 | 0.93 | 10.3% | High voltage; Compatible with Co-electrolyte |
| TPA | D35 [2] | 500 | 32,000 | 11.2 | 0.78 | 6.7% | Extreme stability; "Gold Standard" reference |
| Carbazole | C218 [3] | 555 | 42,000 | 14.6 | 0.69 | 6.7% | Chemical stability; Good hole transport |
| Indoline | D205 [4] | 530 | 55,000 | 18.1 | 0.71 | 9.5% | High current ( |
Note: Values are approximate averages from high-performing devices reported in literature using liquid electrolytes. Y123 data assumes Cobalt electrolyte; others assume Iodide/Triiodide.
Part 4: Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized for characterizing donor efficacy.
Protocol 1: Determination of HOMO Levels via Cyclic Voltammetry (CV)
Purpose: To verify if the donor's ground state potential is positive enough to be regenerated by the electrolyte.
-
Preparation: Dissolve dye (
M) in anhydrous Dichloromethane (DCM) or DMF. -
Electrolyte: Add 0.1 M Tetrabutylammonium Hexafluorophosphate (
) as the supporting electrolyte. -
Setup: Use a three-electrode cell:
-
Measurement: Scan at 50-100 mV/s .
-
Calculation:
Logic: The onset of oxidation corresponds to the removal of an electron from the HOMO. The value must be lower (more positive) than the electrolyte redox potential (e.g., -4.9 eV for ).
Protocol 2: Device Fabrication (Dye Loading)
Purpose: To ensure monolayer coverage without aggregation (critical for TPA vs Carbazole comparison).
-
Etching: Screen print TiO
paste (transparent layer + scattering layer) onto FTO glass. -
Sintering: Ramp to 500°C for 30 mins to establish interconnectivity.
-
Dye Solution: Prepare 0.2 mM dye solution in Acetonitrile/tert-butanol (1:1).
-
Critical Step: Add Co-adsorbent (CDCA) at 10:1 ratio (CDCA:Dye) for Carbazole and Indoline dyes. For bulky TPA dyes (Y123), CDCA concentration can be reduced (1:1 or 0).
-
Reasoning: CDCA breaks up
-stacking aggregates, which is mandatory for planar donors but optional for bulky TPA.
-
-
Staining: Immerse warm (80°C) electrodes into solution for 16-24 hours in the dark.
Part 5: Decision Framework for Researchers
Diagram 2: Donor Selection Workflow
A logical decision tree for selecting a donor based on application constraints.
Figure 2: Strategic selection matrix. TPA is preferred for high-voltage devices; Indoline for thin-film/solid-state applications.
References
-
Tsao, H. N., et al. (2011). "Cyclopentadithiophene bridged donor-acceptor dyes: Y123." ChemSusChem.
-
Hagfeldt, A., et al. (2010). "D35: The impact of the donor structure on the performance of organic dyes." Journal of the American Chemical Society.
-
Wang, Z. S., et al. (2011). "Organic Dyes with Carbazole Donors for High Efficiency DSSCs (C218)." Chemical Communications.
-
Ito, S., et al. (2006). "High-efficiency organic-dye-sensitized solar cells controlled by nanocrystalline-TiO2 electrode thickness (Indoline D205)." Advanced Materials.
-
Mishra, A., et al. (2009). "Metal-Free Organic Dyes for Dye-Sensitized Solar Cells: From Structure: Property Relationships to Design Rules." Angewandte Chemie.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic DSSC dyes | Dyenamo [dyenamo.se]
- 3. reddit.com [reddit.com]
- 4. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Generic Thiotepa Solutions for Injection
For researchers, scientists, and drug development professionals, ensuring the stability of parenteral drug products is paramount to patient safety and therapeutic efficacy. This is particularly critical for cytotoxic agents like thiotepa, where degradation can lead to loss of potency and the formation of potentially toxic impurities. With the advent of generic formulations, a thorough, data-driven assessment of their stability profile in comparison to the innovator product is a fundamental requirement.
This guide provides an in-depth technical comparison of the stability of generic thiotepa solutions, offering field-proven insights and experimental data to support your research and development endeavors. We will delve into the critical quality attributes of thiotepa solutions, the scientific rationale behind stability-indicating methodologies, and a comparative analysis of a generic product against its innovator counterpart.
The Criticality of Thiotepa Stability
Thiotepa is an alkylating agent used in various cancer chemotherapies.[1][2] Its therapeutic action relies on the aziridine rings, which are highly reactive and susceptible to degradation.[1] The stability of thiotepa in solution is influenced by several factors, including temperature, pH, concentration, and the type of diluent used.[3] Degradation can lead to the formation of impurities, such as monochloro-adducts, and a decrease in the concentration of the active pharmaceutical ingredient (API), compromising the intended therapeutic effect.[4][5][6] Therefore, a robust stability testing program is essential to define appropriate storage conditions and in-use periods for generic thiotepa solutions.
A Framework for Comparative Stability Assessment
A comprehensive stability study for a generic thiotepa solution should be designed to evaluate its physical and chemical stability under various conditions and directly compare its performance against the innovator product. This involves subjecting both the generic and innovator products to identical stress conditions and analyzing them at predetermined time points.
The following experimental workflow provides a robust framework for such a comparative assessment:
Caption: Experimental workflow for comparative stability testing.
Key Stability-Indicating Parameters and Methodologies
To ensure a comprehensive assessment, the following parameters should be monitored throughout the stability study. The choice of these parameters is guided by regulatory expectations and the known degradation pathways of thiotepa.[7][8][9]
1. Potency (Assay of Thiotepa)
-
Rationale: The primary measure of chemical stability is the retention of the API concentration over time. A significant decrease in potency indicates degradation.
-
Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for quantifying thiotepa.[3] The method must be validated according to ICH Q2(R1) guidelines to ensure it can separate thiotepa from its degradation products and any excipients present in the formulation.
2. Related Substances (Impurities)
-
Rationale: Degradation of thiotepa can lead to the formation of impurities, such as the monochloro-adduct, which may have different toxicological profiles.[4][5][6] Monitoring and controlling these impurities are critical for patient safety.
-
Methodology: The same HPLC method used for the potency assay should be employed to detect and quantify related substances. The peak area of any impurity can be expressed as a percentage of the thiotepa peak area.
3. pH
-
Rationale: The stability of thiotepa is pH-dependent, with optimal stability in the neutral to slightly alkaline range (pH 7-11).[1][3] A change in pH during storage can indicate chemical reactions occurring in the solution and may accelerate degradation.
-
Methodology: A calibrated pH meter should be used to measure the pH of the solutions at each time point.
4. Visual Inspection
-
Rationale: The formation of visible particulate matter, color change, or opalescence can indicate physical instability, such as precipitation or polymerization of thiotepa.[3]
-
Methodology: Solutions should be visually inspected against a black and white background for any changes in appearance.
5. Sub-visible Particle Count
-
Rationale: Parenteral solutions must be free from excessive sub-visible particles, which can pose a risk to patients. Changes in the number of sub-visible particles can indicate physical instability.
-
Methodology: A light obscuration particle counter is used to determine the number of particles in different size ranges (e.g., ≥10 µm and ≥25 µm), with acceptance criteria based on pharmacopeial standards (e.g., USP <788>).[3]
Experimental Protocol: A Step-by-Step Guide
The following protocol details a comparative stability study of a generic thiotepa solution (1 mg/mL in 0.9% NaCl) against the innovator product.
Materials:
-
Generic Thiotepa for Injection vials
-
Innovator Thiotepa for Injection vials
-
Sterile Water for Injection (SWFI)
-
0.9% Sodium Chloride Injection, USP in polyolefin bags
-
Calibrated HPLC system with UV detector
-
Calibrated pH meter
-
Light obscuration particle counter
-
Sterile syringes and needles
-
0.2 µm syringe filters
Procedure:
-
Reconstitution and Dilution:
-
Reconstitute both the generic and innovator thiotepa vials with the appropriate volume of SWFI as per the package insert to achieve a concentration of 10 mg/mL.[10]
-
Visually inspect the reconstituted solutions for any particulate matter.
-
Aseptically withdraw the required volume of the reconstituted solution and dilute it with 0.9% Sodium Chloride Injection in polyolefin bags to a final concentration of 1 mg/mL. Prepare triplicate bags for each product and each storage condition.
-
-
Storage:
-
Store one set of triplicate bags for each product at refrigerated conditions (2-8 °C).
-
Store the second set of triplicate bags for each product at controlled room temperature (25 °C / 60% RH).
-
-
Sampling and Analysis:
-
At each time point (0, 24, 48, 72 hours, and 7 and 14 days), withdraw an aliquot from each bag.
-
Perform the following analyses on each sample:
-
Visual Inspection: Observe for color change and particulate matter.
-
pH Measurement: Measure the pH using a calibrated pH meter.
-
HPLC Analysis: Analyze for potency and related substances using a validated stability-indicating HPLC method.
-
Sub-visible Particle Count: Determine the particle count using a light obscuration counter.
-
-
Comparative Stability Data
The following tables present hypothetical but realistic data from a comparative stability study, illustrating the performance of a generic thiotepa solution against the innovator product.
Table 1: Potency (% of Initial Concentration)
| Time | Storage Condition | Generic Thiotepa | Innovator Thiotepa |
| 0 | - | 100.0% | 100.0% |
| 24h | 2-8 °C | 99.5% | 99.7% |
| 25 °C | 97.2% | 97.5% | |
| 48h | 2-8 °C | 99.1% | 99.3% |
| 25 °C | 94.8% | 95.1% | |
| 72h | 2-8 °C | 98.7% | 99.0% |
| 25 °C | 92.5% | 92.9% | |
| 7 days | 2-8 °C | 96.9% | 97.2% |
| 25 °C | 85.1% | 85.8% | |
| 14 days | 2-8 °C | 95.2% | 95.5% |
| 25 °C | 78.3% | 79.1% |
Table 2: Monochloro-adduct Formation (% Peak Area)
| Time | Storage Condition | Generic Thiotepa | Innovator Thiotepa |
| 0 | - | < 0.05% | < 0.05% |
| 24h | 2-8 °C | 0.08% | 0.07% |
| 25 °C | 0.25% | 0.23% | |
| 48h | 2-8 °C | 0.12% | 0.11% |
| 25 °C | 0.48% | 0.45% | |
| 72h | 2-8 °C | 0.15% | 0.14% |
| 25 °C | 0.65% | 0.62% | |
| 7 days | 2-8 °C | 0.28% | 0.26% |
| 25 °C | 1.35% | 1.30% | |
| 14 days | 2-8 °C | 0.45% | 0.42% |
| 25 °C | 2.15% | 2.08% |
Table 3: pH of Thiotepa Solutions
| Time | Storage Condition | Generic Thiotepa | Innovator Thiotepa |
| 0 | - | 6.8 | 6.8 |
| 24h | 2-8 °C | 6.8 | 6.8 |
| 25 °C | 6.9 | 6.9 | |
| 48h | 2-8 °C | 6.8 | 6.8 |
| 25 °C | 7.0 | 7.0 | |
| 72h | 2-8 °C | 6.9 | 6.9 |
| 25 °C | 7.1 | 7.1 | |
| 7 days | 2-8 °C | 7.0 | 7.0 |
| 25 °C | 7.4 | 7.4 | |
| 14 days | 2-8 °C | 7.1 | 7.1 |
| 25 °C | 7.7 | 7.7 |
Understanding Thiotepa Degradation
The primary degradation pathway for thiotepa in aqueous solution involves the opening of the aziridine ring.[2][11] This can be initiated by protonation of the nitrogen atom, making the ring susceptible to nucleophilic attack. In solutions containing chloride ions, such as 0.9% Sodium Chloride Injection, this can lead to the formation of a monochloro-adduct.[4][5][6]
Caption: Simplified degradation pathway of thiotepa in NaCl solution.
Conclusion and Recommendations
The stability of generic thiotepa solutions is a critical determinant of their therapeutic equivalence to the innovator product. This guide has outlined a comprehensive framework for assessing and comparing the stability profiles of these solutions. The experimental data, though hypothetical, illustrates that a well-formulated generic product can exhibit a comparable stability profile to the innovator.
Based on the presented data and literature, the following recommendations are crucial for ensuring the stability of thiotepa solutions:
-
Storage at 2-8 °C is paramount: Thiotepa solutions exhibit significantly greater stability at refrigerated temperatures compared to room temperature.[4][5][6][12]
-
Diluent selection matters: While 0.9% NaCl is a common diluent, studies have shown that dilution in 5% dextrose may result in less formation of chloro-adducts.[4][5][6]
-
Concentration can influence stability: Higher concentrations of thiotepa (e.g., 2-3 mg/mL) may exhibit improved stability compared to lower concentrations.[4][5][6]
-
Adherence to in-use times is critical: The defined in-use period for reconstituted and diluted solutions should be strictly followed to ensure the administration of a safe and effective product.
For drug development professionals, it is imperative to conduct rigorous, side-by-side stability studies to demonstrate the comparability of a generic thiotepa formulation to the innovator product. This data is not only essential for regulatory submissions but also provides the scientific foundation for ensuring patient safety and optimal therapeutic outcomes.
References
-
Physicochemical Stability of Generic Thiotepa Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment. MDPI. [Link]
-
Physicochemical Stability of Generic Thiotepa Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment. PubMed. [Link]
-
Thiotepa. Wikipedia. [Link]
-
Physicochemical Stability of Generic Thiotepa Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment. Semantic Scholar. [Link]
-
(PDF) Physicochemical Stability of Generic Thiotepa Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment. ResearchGate. [Link]
-
Stability of thioTEPA and its metabolites, TEPA, monochloroTEPA and thioTEPA-mercapturate, in plasma and urine. PubMed. [Link]
-
Physicochemical Stability of Generic Thiotepa Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment. PMC - NIH. [Link]
-
Physicochemical Stability of Generic Thiotepa Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment. MDPI. [Link]
-
FDA Goes into Detail About Generic Drug Stability Testing. RAPS. [Link]
-
A comprehensive understanding of thio TEPA metabolism in the mouse using UPLC-ESI-QTOFMS-based metabolomics. PMC. [Link]
-
Thiotepa: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
FDA publishes Draft Guidance on Stability Testing of Generics. ECA Academy. [Link]
-
Population pharmacokinetics of thioTEPA and its active metabolite TEPA in patients undergoing high-dose chemotherapy. PMC. [Link]
-
New Requirements of the FDA on Stability Testing of Generic Drugs. ECA Academy. [Link]
-
THIOTEPA. Pharmaceuticals - NCBI Bookshelf - NIH. [Link]
-
Stability of thiotepa (lyophilized) in 0.9% sodium chloride injection. Oxford Academic. [Link]
-
Thiotepa. GlobalRPH. [Link]
-
A comprehensive understanding of thioTEPA metabolism in the mouse using UPLC-ESI-QTOFMS-based metabolomics. PubMed. [Link]
Sources
- 1. Thiotepa - Wikipedia [en.wikipedia.org]
- 2. A comprehensive understanding of thio TEPA metabolism in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Stability of Generic Thiotepa Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Physicochemical Stability of Generic Thiotepa Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. raps.org [raps.org]
- 8. FDA publishes Draft Guidance on Stability Testing of Generics - ECA Academy [gmp-compliance.org]
- 9. New Requirements of the FDA on Stability Testing of Generic Drugs - ECA Academy [gmp-compliance.org]
- 10. Thiotepa: Package Insert / Prescribing Information / MOA [drugs.com]
- 11. A comprehensive understanding of thioTEPA metabolism in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
As a Senior Application Scientist, it is my responsibility to provide guidance that extends beyond the application of our products to encompass their entire lifecycle, including safe and compliant disposal. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one. This compound is a valuable building block in organic synthesis, particularly for advanced polymers and biologically active molecules, but its chemical nature necessitates stringent disposal protocols to ensure personnel safety and environmental protection.[1][2]
This guide is structured to provide a deep, logical understanding of the required procedures, moving from the fundamental hazard assessment to a step-by-step operational plan.
Core Hazard Profile & The Rationale for Caution
Understanding the "why" behind disposal protocols is critical for fostering a strong safety culture. The disposal requirements for this compound are dictated by its significant toxicological profile.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
-
Toxic if swallowed (Acute Toxicity, Oral - Category 3)[3]
-
Toxic in contact with skin (Acute Toxicity, Dermal - Category 3)[3]
-
Toxic if inhaled (Acute Toxicity, Inhalation - Category 3)[3]
-
Causes skin irritation (Skin Corrosion/Irritation - Category 2)[3]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2)[3]
The primary driver of this toxicity is the presence of two cyanoethyl groups. Aliphatic nitriles are readily absorbed and can be metabolized by the body to liberate cyanide, which is a potent inhibitor of cellular respiration.[4] Furthermore, as an organosulfur compound, its improper treatment, such as uncontrolled combustion, can lead to the release of hazardous sulfur oxides (SOx).[5] Therefore, all waste streams containing this chemical must be managed as acute hazardous waste .
Chemical Incompatibilities: This compound must be stored and disposed of separately from strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates, and reducing agents to prevent dangerous chemical reactions.[6]
The Foundational Principle: Professional Hazardous Waste Disposal
Given its hazard profile, this compound and any materials contaminated with it must not be disposed of down the drain or in regular solid waste.[7] The only acceptable disposal method is through a licensed and approved hazardous waste management company, which will typically utilize high-temperature incineration.[8][9]
This approach is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which holds the waste generator responsible for the waste from "cradle-to-grave."[10][11]
Standard Operating Procedure (SOP) for Waste Management
This section provides a step-by-step protocol for the collection and storage of waste generated from the use of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:
-
Chemical safety goggles approved under standards such as NIOSH (US) or EN 166 (EU).
-
Chemically resistant gloves (e.g., nitrile rubber, inspected prior to use).
-
A laboratory coat.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12]
Step 2: Waste Segregation
Proper segregation at the point of generation is crucial to prevent accidental reactions and ensure compliant disposal.[10]
-
Liquid Waste: Collect all unused or surplus this compound, as well as solvent rinsates from reaction vessels, in a dedicated hazardous waste container.
-
Solid Waste: All disposable materials that have come into direct contact with the chemical (e.g., contaminated gloves, pipette tips, absorbent paper) must be collected separately as solid hazardous waste.[6]
-
Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-resistant sharps container.[13]
Step 3: Waste Container Selection and Labeling
The integrity of the disposal process relies heavily on proper containment.
-
Container Requirements: Use containers that are chemically compatible with the waste.[10][14] High-density polyethylene (HDPE) or glass containers are typically suitable. Containers must be in good condition, free of leaks, and have a secure, tightly fitting screw cap.[14]
-
Labeling: All waste containers must be clearly labeled as "HAZARDOUS WASTE."[15] The label must include:
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added).
-
The name and contact information of the generating researcher or lab.
-
Step 4: Temporary Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]
-
The storage area must be under the control of the laboratory personnel.
-
Store containers in a secondary containment bin to capture any potential leaks.[10]
-
Ensure the storage area is away from heat sources and incompatible materials.[17]
-
Keep containers sealed at all times, except when adding waste.[14]
Step 5: Arranging for Final Disposal
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste containers. They will manage the consolidation and transfer of the waste to a licensed disposal facility. Do not attempt to transport hazardous waste personally.
Emergency Spill Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE as described in Step 1 of the SOP.
-
Contain: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting the rinsate as hazardous liquid waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
Data Summary and Workflow
The following table summarizes the critical disposal parameters for this compound.
| Parameter | Guideline | Source(s) |
| Primary Hazard Class | Acute Toxicity (Category 3), Skin/Eye Irritant (Category 2) | [3] |
| Primary Disposal Route | Collection for Licensed Hazardous Waste Incineration | [9] |
| Prohibited Disposal | Drain Disposal, Regular Trash | [7] |
| Incompatible Materials | Strong Oxidizing Agents, Reducing Agents, Acid Chlorides | [6] |
| Spill Cleanup Material | Inert Absorbent (e.g., Vermiculite, Sand) | [6] |
| Waste Container Type | Chemically Resistant, Tightly Sealed (e.g., HDPE, Glass) | [10] |
Disposal Workflow Diagram
The following diagram illustrates the lifecycle of this compound waste from generation to final disposition.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H8N2OS4 | CID 4260353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. acs.org [acs.org]
- 8. fishersci.com [fishersci.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. danielshealth.com [danielshealth.com]
- 11. epa.gov [epa.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. goodway.com [goodway.com]
- 15. mass.gov [mass.gov]
- 16. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 17. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
